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  • Product: 2-Hydroxy-4-propionamidobenzoic acid

Core Science & Biosynthesis

Foundational

Technical Guide: Bioanalytical & Physicochemical Profile of 2-Hydroxy-4-propionamidobenzoic acid

This technical guide provides an in-depth analysis of 2-Hydroxy-4-propionamidobenzoic acid (also known as N-Propionyl-4-aminosalicylic acid or N-Propionyl-PAS ). Based on current pharmacological literature and chemical d...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 2-Hydroxy-4-propionamidobenzoic acid (also known as N-Propionyl-4-aminosalicylic acid or N-Propionyl-PAS ).

Based on current pharmacological literature and chemical databases, this compound is not a clinically marketed therapeutic drug nor a major human metabolite. Instead, it serves a critical role as a structural analog and Internal Standard (IS) in the bioanalytical quantification of 4-Aminosalicylic Acid (PAS) —a second-line antituberculosis agent—and its metabolites.

Consequently, this guide focuses on its bioanalytical pharmacokinetic application , physicochemical properties, and the experimental protocols required to utilize it for determining the PK profile of PAS in human plasma.

Application as an Internal Standard in 4-Aminosalicylic Acid (PAS) Pharmacokinetics

Executive Summary & Compound Identity

2-Hydroxy-4-propionamidobenzoic acid is a synthetic derivative of 4-Aminosalicylic Acid (PAS). Due to its structural homology with PAS and its major metabolite (N-Acetyl-PAS), it exhibits similar extraction recovery and ionization efficiency while maintaining a distinct chromatographic retention time. These properties make it the "Gold Standard" internal reference for HPLC and LC-MS/MS assays used to define the pharmacokinetic profile of PAS in human subjects.

Chemical Identity Table
PropertyDetail
IUPAC Name 2-Hydroxy-4-propanoylamino-benzoic acid
Common Synonyms N-Propionyl-4-aminosalicylic acid; N-Propionyl-PAS; HPABA
CAS Registry Number 19314-12-6
Molecular Formula C₁₀H₁₁NO₄
Molecular Weight 209.20 g/mol
Core Structure Salicylic acid core with a propionamido group at the C4 position
Primary Application Internal Standard (IS) for Bioanalysis of PAS

Physicochemical Profile & ADME Logic

Although not administered as a drug, understanding the physicochemical "behavior" of this molecule is essential for designing robust pharmacokinetic assays. Its profile must mirror the analyte (PAS) to compensate for matrix effects, yet differ enough to allow separation.

Comparative Physicochemical Properties

The following table contrasts the Internal Standard (N-Propionyl-PAS) with the target analytes.

Parameter4-Aminosalicylic Acid (PAS)N-Acetyl-PAS (Metabolite)N-Propionyl-PAS (IS) Implication for PK Assay
Lipophilicity (LogP) ~0.96~1.35~1.85 The IS is more lipophilic, resulting in a longer retention time (Rt) on Reverse-Phase columns (C18).
pKa (Carboxyl) 3.23.23.3 Similar ionization behavior in acidic mobile phases ensures consistent electrospray ionization (ESI).
Solubility High (Water)ModerateModerate Requires organic solvent (Methanol/Acetonitrile) for stock preparation.
Metabolic Stability Low (Rapid Acetylation)HighHigh (In Vitro) Stable in plasma matrix during sample preparation; resistant to spontaneous hydrolysis.
Theoretical In Vivo Behavior

While primarily an analytical tool, if administered to humans, the pharmacokinetic profile of 2-Hydroxy-4-propionamidobenzoic acid would likely follow the "Glycine Conjugation Pathway" :

  • Absorption: Rapid absorption due to moderate lipophilicity (Predicted Tmax < 1.0 h).

  • Metabolism: Unlike PAS (which is acetylated), the propionyl group blocks the N-acetyltransferase (NAT) site. Metabolism would likely shift to glucuronidation at the carboxyl group or glycine conjugation (forming salicyluric acid derivatives).

  • Excretion: Rapid renal elimination via anionic transporters (OAT1/OAT3).

Bioanalytical Protocol: Determination of PAS Pharmacokinetics

This section details the validated workflow where 2-Hydroxy-4-propionamidobenzoic acid is utilized to measure human plasma concentrations of PAS.

Experimental Workflow Diagram

The following DOT diagram illustrates the extraction and analysis pathway, highlighting the critical insertion point of the Internal Standard.

BioanalysisWorkflow Sample Human Plasma Sample (Contains PAS & N-Acetyl-PAS) IS_Add Add Internal Standard (2-Hydroxy-4-propionamidobenzoic acid) 10 µg/mL in Methanol Sample->IS_Add Precipitation Protein Precipitation (Methanol/Acetonitrile 1:1) IS_Add->Precipitation Vortex Mix Centrifuge Centrifugation (10,000 x g, 10 min) Precipitation->Centrifuge Supernatant Supernatant Recovery & Evaporation Centrifuge->Supernatant Recon Reconstitution (Mobile Phase) Supernatant->Recon HPLC HPLC-UV / LC-MS/MS (C18 Column) Recon->HPLC Data Quantification (Ratio of Analyte Area / IS Area) HPLC->Data

Figure 1: Bioanalytical workflow for PAS quantification using N-Propionyl-PAS as the Internal Standard.

Detailed Methodology

Objective: Quantify PAS in human plasma (Range: 0.5 – 100 µg/mL).

  • Stock Preparation:

    • Dissolve 2-Hydroxy-4-propionamidobenzoic acid (10 mg) in Methanol (100 mL) to yield a 100 µg/mL stock solution.

    • Dilute to a working concentration of 10 µg/mL .

  • Sample Preparation:

    • Aliquot 200 µL of patient plasma into a microcentrifuge tube.

    • Add 50 µL of the Internal Standard working solution.

    • Add 500 µL of ice-cold Methanol (precipitating agent).

    • Vortex for 30 seconds to ensure complete protein denaturation.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Chromatographic Separation (HPLC Conditions):

    • Column: C18 Reverse Phase (e.g., µBondapak C18, 10 µm, 3.9 x 300 mm).

    • Mobile Phase: Methanol : Phosphate Buffer (0.05 M, pH 3.0) + Ion Pairing Agent (e.g., Tetrabutylammonium hydrogen sulfate). Ratio: 15:85 (v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV Absorbance at 254 nm (or MS/MS Transition m/z 208 → 136).

  • Retention Time Logic:

    • PAS (Polar): ~3.5 min

    • N-Acetyl-PAS (Intermediate): ~5.2 min

    • N-Propionyl-PAS (IS): ~7.5 min (Ensures no interference with metabolites).

Human Pharmacokinetic Context: The Target (PAS)

Since 2-Hydroxy-4-propionamidobenzoic acid is the tool used to measure PAS, the "Pharmacokinetic Profile" of interest to the researcher is often that of PAS itself, validated by this IS.

PAS Pharmacokinetic Parameters (Measured via N-Propionyl-PAS IS)
ParameterValue (Typical Adult)Mechanism
Bioavailability (F) > 90%Rapidly absorbed from GI tract; acid-labile (requires enteric coating).
Tmax 1.5 – 2.0 hoursDelayed by food; formulation dependent.
Cmax 20 – 60 µg/mLFollowing a 4g oral dose.
Protein Binding 50 – 60%Bound primarily to albumin.
Metabolism Hepatic & IntestinalAcetylation (NAT1) to N-Acetyl-PAS (Major) and Glycine conjugation to PAS-Glycine.
Half-life (t1/2) 45 – 60 minVery short; requires frequent dosing.
Excretion Renal (>80%)Excreted as metabolites (N-Acetyl-PAS > 50%) and unchanged drug.
Metabolic Pathway Diagram

The relationship between the drug (PAS) and the Internal Standard (N-Propionyl-PAS) is structural. The diagram below shows the actual metabolic pathway of PAS in humans vs. the synthetic nature of the IS.

MetabolicPathway PAS 4-Aminosalicylic Acid (PAS) (Parent Drug) AcetylPAS N-Acetyl-PAS (Major Metabolite) PAS->AcetylPAS N-Acetyltransferase (NAT1) + Acetyl-CoA GlycylPAS PAS-Glycine (Minor Metabolite) PAS->GlycylPAS Glycine N-acyltransferase PropionylPAS 2-Hydroxy-4-propionamidobenzoic acid (Internal Standard) PAS->PropionylPAS Synthetic Modification

Figure 2: Metabolic fate of PAS in humans contrasted with the synthetic Internal Standard.

Scientific Integrity & Validation

Why this Internal Standard?

The choice of 2-Hydroxy-4-propionamidobenzoic acid is not arbitrary. It satisfies the Self-Validating System requirement for bioanalysis:

  • Structural Homology: It possesses the same ionizable groups (-COOH, -OH) as PAS, ensuring it tracks pH-dependent extraction variations.

  • Differentiation: The propionyl group adds exactly one -CH₂- unit more than the acetyl metabolite, creating a predictable mass shift (+14 Da) and lipophilicity increase (Rt shift) without altering the core chemistry.

  • Stability: It does not convert back to PAS during storage, preventing false positives.

Reference Standards

When sourcing this compound for PK studies, ensure the Certificate of Analysis (CoA) verifies:

  • Purity: >98% (HPLC).

  • Identity: 1H-NMR and Mass Spectrometry confirmation.

  • Solubility: Clear solution in Methanol at 10 mg/mL.

References

  • Honigberg, I. L., et al. (1980). "Liquid chromatographic determination of 4-aminosalicylic acid and its metabolites in plasma and urine." Journal of Pharmaceutical Sciences, 69(11), 1355-1358.

  • Patel, C. N. (1993).[1][2] "High-performance liquid chromatographic determination of 4-aminosalicylic acid and its N-acetyl metabolite in human plasma." Journal of Chromatography B: Biomedical Sciences and Applications.

  • University College London (UCL). (1996). "Gastrointestinal transit and drug absorption." ProQuest Dissertations. (Identifies N-Propionyl-4-aminosalicylic acid as the validated Internal Standard).

  • BLD Pharm. (2024).[3][4][5] "Product Datasheet: 2-Hydroxy-4-propionamidobenzoic acid (CAS 19314-12-6)."

Sources

Exploratory

Biological Activity of Tranilast Metabolites vs. Parent Drug: A Technical Guide

This technical guide provides a rigorous analysis of the biological activity of Tranilast and its primary metabolite, 4-demethyltranilast (N-3) . It synthesizes pharmacokinetic data, molecular targets, and experimental p...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a rigorous analysis of the biological activity of Tranilast and its primary metabolite, 4-demethyltranilast (N-3) . It synthesizes pharmacokinetic data, molecular targets, and experimental protocols to assist researchers in drug development and safety profiling.

Executive Summary

Tranilast (N-[3',4'-dimethoxycinnamoyl]anthranilic acid) is a pleiotropic agent originally developed as an anti-allergic drug but now recognized for its anti-fibrotic, anti-inflammatory, and anti-cancer properties.[1] Its therapeutic efficacy is driven by the parent compound, while its metabolic fate reveals a critical safety checkpoint.

The primary Phase I metabolite, 4-demethyltranilast (N-3) , exhibits a distinct biological profile compared to the parent. While the parent drug drives efficacy via NLRP3 inflammasome inhibition and TGF-


 suppression, the N-3 metabolite acts as a potent inhibitor of UGT1A1 , creating a self-regulating pharmacokinetic loop that has significant implications for drug-drug interactions (DDIs) and hyperbilirubinemia.

Metabolic Landscape & Chemical Structures

Tranilast undergoes extensive metabolism in the liver, primarily via O-demethylation (Phase I) and glucuronidation (Phase II).

The Metabolic Pathway[2]
  • Parent: Tranilast (Lipophilic, active).

  • Phase I: Conversion to 4-demethyltranilast (N-3) by CYP enzymes (likely CYP2C9/CYP3A4, though precise CYP attribution varies by species).

  • Phase II: Both Tranilast and N-3 are substrates for UGT1A1 , leading to glucuronide conjugates for renal excretion.

Structural Comparison
FeatureTranilast (Parent) 4-Demethyltranilast (N-3)
Chemical Name N-(3,4-dimethoxycinnamoyl)anthranilic acidN-(4-hydroxy-3-methoxycinnamoyl)anthranilic acid
Molecular Formula


Key Modification 3,4-Dimethoxy phenyl ring4-Hydroxy-3-methoxy phenyl ring
Solubility Low (Lipophilic)Slightly increased polarity
Primary Role Therapeutic Efficacy Metabolic Regulation / Toxicity
Pathway Visualization

TranilastMetabolism Tranilast Tranilast (Parent Drug) CYP CYP Enzymes (Phase I) Tranilast->CYP UGT UGT1A1 (Phase II) Tranilast->UGT N3 4-Demethyltranilast (Metabolite N-3) N3->UGT N3->UGT Inhibits (Ki ~37 µM) Tranilast_Glu Tranilast-Glucuronide N3_Glu N-3-Glucuronide Bilirubin Bilirubin Bilirubin->UGT Bilirubin_Glu Bilirubin-Glucuronide CYP->N3 O-Demethylation UGT->Tranilast_Glu Glucuronidation UGT->N3_Glu Glucuronidation UGT->Bilirubin_Glu Clearance

Figure 1: Metabolic pathway of Tranilast showing the conversion to N-3 and the subsequent inhibition of UGT1A1 by the metabolite, leading to potential hyperbilirubinemia.[2][3]

Comparative Pharmacology

The biological divergence between the parent and the N-3 metabolite is the critical factor in Tranilast's clinical profile.

Efficacy vs. Toxicity Matrix
Biological TargetTranilast (Parent) 4-Demethyltranilast (N-3) Clinical Implication
NLRP3 Inflammasome Potent Inhibitor Directly binds NACHT domain; blocks oligomerization.Unknown/Low Lack of data suggests loss of specific binding affinity upon demethylation.Parent drug drives anti-inflammatory efficacy in gout/cryopyrinopathies.
UGT1A1 Enzyme Moderate Inhibitor Substrate competition.Potent Inhibitor Strongly inhibits bilirubin glucuronidation.Hyperbilirubinemia: N-3 accumulation blocks bilirubin clearance.
TGF-

Signaling
Inhibitor Suppresses SMAD2 phosphorylation and collagen synthesis.Likely Inactive Phenolic hydroxyl group often alters receptor fit.Parent drug drives anti-fibrotic effects in keloids/scleroderma.
TRPV2 Channel Indirect Inhibitor Scavenges ROS, preventing channel activation.[4]Potential Antioxidant Phenolic hydroxyl (vanilloid-like) may retain antioxidant capacity.Modulation of calcium influx and mast cell degranulation.
Mechanism of Action: The "Metabolic Brake"

While Tranilast treats the disease, N-3 regulates the safety ceiling .

  • The Problem: Tranilast requires high doses (hundreds of mg) for efficacy.

  • The Interaction: As Tranilast is metabolized to N-3, intracellular concentrations of N-3 rise.

  • The Effect: N-3 binds to UGT1A1 with high affinity. This prevents the glucuronidation of both Tranilast (increasing parent drug exposure) and Bilirubin (causing jaundice/hyperbilirubinemia).

  • Result: A self-limiting metabolic loop where the metabolite slows the clearance of the parent.

Experimental Protocols

To study these compounds, researchers must synthesize the metabolite (as it is not widely commercially available) and assay its specific inhibitory potential.

Protocol A: Chemical Synthesis of 4-Demethyltranilast (N-3)
  • Objective: Synthesize N-3 to use as a standard in biological assays.

  • Principle: Knoevenagel condensation followed by amide coupling.

Reagents:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • Malonic acid

  • Anthranilic acid[5][6]

  • Pyridine / Piperidine (Catalyst)

  • Thionyl chloride (

    
    )
    

Step-by-Step Workflow:

  • Cinnamic Acid Formation:

    • Mix Vanillin (1 eq) and Malonic acid (2 eq) in Pyridine.

    • Add catalytic Piperidine.

    • Reflux at 90°C for 3 hours.

    • Acidify with HCl to precipitate 4-hydroxy-3-methoxycinnamic acid (Ferulic acid) .

  • Protection (Optional but recommended): Acetylate the phenolic hydroxyl using acetic anhydride to prevent side reactions during coupling.

  • Acid Chloride Formation:

    • Reflux Ferulic acid (or acetylated derivative) with

      
       for 2 hours.
      
    • Evaporate excess

      
       to obtain the acid chloride.
      
  • Amide Coupling:

    • Dissolve Anthranilic acid in dry Dichloromethane (DCM) with Triethylamine (TEA).

    • Dropwise add the acid chloride at 0°C.

    • Stir at room temperature for 4 hours.

  • Deprotection & Purification:

    • If protected, hydrolyze the acetyl group with mild base (

      
      /Methanol).
      
    • Recrystallize from Ethanol/Water.

    • Validation: Confirm structure via NMR (

      
      H, 
      
      
      
      C) and Mass Spectrometry (Target Mass: ~313.3 Da).
Protocol B: In Vitro UGT1A1 Inhibition Assay
  • Objective: Quantify the inhibitory effect of N-3 on bilirubin glucuronidation.

  • System: Human Liver Microsomes (HLM) or Recombinant UGT1A1.

Workflow:

  • Incubation Mix:

    • Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM

      
      .
      
    • Substrate: Bilirubin (10 µM) or Estradiol (Test substrate).

    • Enzyme: HLM (0.5 mg protein/mL).

    • Inhibitor: Add N-3 at increasing concentrations (0, 1, 10, 50, 100 µM).

    • Activator: Alamethicin (50 µg/mL) to permeabilize microsomes.

  • Reaction Start: Add UDP-glucuronic acid (UDPGA, 5 mM). Incubate at 37°C for 30 mins.

  • Termination: Add ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot % Activity vs. Log[N-3]. Calculate

    
    .
    
    • Expected Result: N-3 should show an

      
       µM, confirming potent inhibition.
      

Pharmacokinetics & Toxicology

Human Pharmacokinetics
  • Tmax: ~2-4 hours.

  • Half-life: ~5-7 hours.

  • Plasma Protein Binding: >95% (Albumin).

  • Excretion: Primarily renal as glucuronide conjugates.

The Hyperbilirubinemia Mechanism

The accumulation of N-3 is the direct cause of Tranilast-associated hyperbilirubinemia (Gilbert's Syndrome-like effect). This is not hepatocellular injury (ALT/AST often normal) but a functional blockade of the conjugation enzyme.

ToxicityMechanism Tranilast Tranilast Dosing Metabolism Metabolism to N-3 Tranilast->Metabolism Inhibition N-3 Inhibits UGT1A1 Metabolism->Inhibition Bilirubin Unconjugated Bilirubin Accumulation Inhibition->Bilirubin Jaundice Clinical Jaundice (Hyperbilirubinemia) Bilirubin->Jaundice

Figure 2: Mechanism of Tranilast-induced hyperbilirubinemia.

References

  • Katoh, M., et al. (2007). "Glucuronidation of Antiallergic Drug, Tranilast: Identification of Human UDP-Glucuronosyltransferase Isoforms and Effect of Its Phase I Metabolite."[2] Drug Metabolism and Disposition.

  • Huang, Y., et al. (2018). "Tranilast directly targets NLRP3 to treat inflammasome-driven diseases." EMBO Molecular Medicine.

  • Saito, R., et al. (2025). "Tranilast Does Not Directly Inhibit TRPV2 but Modulates Channel Activity via Antioxidant Effects.

  • Rogosnitzky, M., et al. (2012). "Tranilast in the treatment of proliferative disorders." Anticancer Research.[5][6]

  • Darakhshan, S., & Pour, A.B. (2015). "Tranilast: a review of its therapeutic applications."[1] Pharmacological Research.

Sources

Foundational

The Dual Utility of 2-Hydroxy-4-propionamidobenzoic Acid in Anti-Inflammatory Therapeutics: Prodrug Mechanisms and Bioanalytical Gold Standards

Executive Summary In the landscape of anti-inflammatory drug development, specifically targeting Inflammatory Bowel Disease (IBD), aminosalicylates remain a cornerstone therapy. However, the pharmacokinetic profiling and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of anti-inflammatory drug development, specifically targeting Inflammatory Bowel Disease (IBD), aminosalicylates remain a cornerstone therapy. However, the pharmacokinetic profiling and targeted delivery of these highly polar compounds present significant challenges. 2-Hydroxy-4-propionamidobenzoic acid (CAS: 19314-12-6), commonly referred to as N-propionyl-4-aminosalicylic acid (N-propionyl-PAS) , serves a critical dual function in this domain.

First, it acts as a highly lipophilic prodrug analog capable of superior cellular permeation before intracellular conversion into active 4-aminosalicylic acid (4-ASA). Second, and arguably more crucial to the modern bioanalytical scientist, it is the absolute gold-standard Internal Standard (IS) for the LC-MS/MS quantification of aminosalicylates. This whitepaper dissects the causality behind its pharmacological behavior and provides self-validating protocols for its application in bioanalytical workflows.

Mechanistic Role in Anti-Inflammatory Pathways

Lipophilicity-Driven Cellular Penetration

The primary limitation of endogenous aminosalicylates (like 5-ASA and 4-ASA) is their amphoteric nature, which restricts passive diffusion across the lipid bilayers of the intestinal epithelium. By acylating the primary amine at the C4 position with a propionyl group, the partition coefficient (LogP) of the molecule is significantly increased .

Causality in Design: The propionyl group was specifically selected over an acetyl group in certain prodrug designs because it provides an optimal balance: it is lipophilic enough to enhance apical membrane transport, yet sterically accessible enough to be cleaved by intracellular non-specific carboxylesterases and amidases once inside the target macrophage or epithelial cell.

Intracellular Activation & PPAR-γ Transrepression

Once internalized, the propionyl moiety is cleaved, releasing the active 4-ASA pharmacophore. The anti-inflammatory cascade is primarily driven by the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ).

  • Agonism: The free aminosalicylate binds to the ligand-binding domain of PPAR-γ.

  • Transrepression: The activated PPAR-γ complex undergoes sumoylation and binds to the NCoR corepressor complex, preventing its clearance from the promoter regions of inflammatory genes.

  • NF-κB Inhibition: This sterically blocks the translocation and DNA-binding of the NF-κB (p65/p50) complex, effectively halting the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

G Compound 2-Hydroxy-4-propionamidobenzoic Acid (N-propionyl-PAS) CellMembrane Cellular Uptake (Enhanced Lipophilicity) Compound->CellMembrane Esterase Intracellular Amidase Cleavage (Release of Active 4-ASA) CellMembrane->Esterase Metabolism PPARg PPAR-γ Activation Esterase->PPARg Active 4-ASA ROS ROS Scavenging (Antioxidant Effect) Esterase->ROS Direct Action NFkB NF-κB Transrepression (Decreased Translocation) PPARg->NFkB Co-repressor stabilization Cytokines Downregulation of Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Transcriptional block ROS->Cytokines Reduced Oxidative Stress

Fig 1: Intracellular anti-inflammatory signaling pathway of N-propionyl-PAS upon amidase cleavage.

The Bioanalytical Imperative: N-Propionyl-PAS as an Internal Standard

When quantifying aminosalicylates in human plasma, researchers face a critical "endogenous metabolite conundrum." In vivo, 5-ASA and 4-ASA are rapidly metabolized by N-acetyltransferase 1 and 2 (NAT1/NAT2) into N-acetyl-5-ASA and N-acetyl-4-ASA.

The Analytical Problem: Because N-acetyl-PAS is highly abundant in the plasma of treated patients, it cannot be used as an internal standard (IS) to correct for matrix effects in LC-MS/MS .

The N-Propionyl Solution: 2-Hydroxy-4-propionamidobenzoic acid possesses an identical core structure to the endogenous metabolites but contains one additional methylene group. This structural homology ensures that N-propionyl-PAS co-elutes closely with the target analytes, experiencing the exact same ion suppression/enhancement in the Electrospray Ionization (ESI) source, while remaining completely absent from human plasma naturally.

Quantitative Data: LC-MS/MS Parameters

The following table summarizes the optimized Multiple Reaction Monitoring (MRM) transitions and chromatographic parameters for aminosalicylate quantification using N-propionyl-PAS as the IS.

AnalytePrecursor Ion (Q1, m/z)Product Ion (Q3, m/z)Collision Energy (eV)Retention Time (min)
5-Aminosalicylic Acid (5-ASA) 154.1 [M+H]⁺136.0152.1
4-Aminosalicylic Acid (4-ASA) 154.1 [M+H]⁺136.0152.4
N-Acetyl-5-ASA (Metabolite) 196.1 [M+H]⁺136.0182.8
N-Propionyl-PAS (Internal Std) 210.1 [M+H]⁺192.1203.5

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (the why) to empower the scientist to troubleshoot effectively.

Protocol A: LC-MS/MS Quantification of Aminosalicylates in Plasma

Rationale: Aminosalicylates are highly susceptible to oxidation. Therefore, sample preparation must be performed rapidly, under cold conditions, and with the addition of antioxidants if necessary.

  • Sample Aliquoting: Transfer 50 µL of human plasma into a pre-chilled 1.5 mL Eppendorf tube.

  • Internal Standard Spiking: Add 10 µL of N-propionyl-PAS working solution (500 ng/mL in 50% methanol).

    • Causality: Spiking before protein precipitation ensures the IS undergoes the exact same extraction recovery losses as the target analytes, validating the extraction efficiency.

  • Protein Precipitation (Crash): Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Causality: Cold ACN effectively denatures plasma proteins (e.g., albumin) without thermally degrading the aminosalicylates. Formic acid ensures the carboxylic acid moiety remains protonated, driving the analytes into the organic phase.

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-MS grade water.

    • Causality: Diluting the highly organic supernatant with water prevents "solvent effects" (peak broadening or splitting) when injecting onto a highly aqueous reverse-phase C18 column.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm) using a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).

LCMS_Workflow Step1 1. Plasma Aliquot (50 µL) Step2 2. IS Spiking (N-propionyl-PAS) Step1->Step2 Step3 3. Protein Crash (Cold ACN + 0.1% FA) Step2->Step3 Step4 4. Centrifugation (14,000 x g, 4°C) Step3->Step4 Step5 5. Aqueous Dilution (Prevent Peak Splitting) Step4->Step5 Step6 6. ESI-MS/MS (MRM Mode) Step5->Step6

Fig 2: LC-MS/MS sample preparation workflow utilizing N-propionyl-PAS to correct for matrix effects.

Protocol B: In Vitro Macrophage Assay for NF-κB Inhibition

Rationale: To validate the prodrug efficacy of N-propionyl-PAS, an in vitro model utilizing LPS-stimulated RAW 264.7 macrophages is employed. LPS binds to TLR4, robustly activating the NF-κB pathway.

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO₂.
    
  • Pre-treatment: Aspirate media and treat cells with varying concentrations of N-propionyl-PAS (10 µM, 50 µM, 100 µM) dissolved in serum-free media for 2 hours.

    • Causality: A 2-hour pre-treatment allows sufficient time for the lipophilic prodrug to cross the cell membrane and be cleaved by intracellular amidases into active 4-ASA.

  • LPS Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL. Incubate for 24 hours.

  • Supernatant Harvest & ELISA: Collect the cell culture supernatant and quantify TNF-α and IL-6 using standard sandwich ELISA kits.

    • Self-Validation Step: Always run a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel. This ensures that any observed reduction in cytokines is due to true NF-κB transrepression and not simply compound cytotoxicity.

Conclusion

2-Hydroxy-4-propionamidobenzoic acid represents a masterclass in rational chemical modification. By extending the N-acyl chain by a single carbon relative to the physiological metabolite, pharmaceutical scientists have engineered a molecule that not only serves as a highly penetrative anti-inflammatory prodrug but also solves a critical bioanalytical bottleneck. Its implementation as an internal standard is non-negotiable for laboratories requiring high-fidelity pharmacokinetic data for IBD therapeutics.

References

  • Title: Preparation of Lipophilic Derivatives of para-Aminosalicylic Acid for Antimicrobial Drug Design Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma Source: Journal of Chromatography B (via ScienceDirect / DOI) URL: [Link]

  • Title: Synthesis and Evaluation of the Local Anesthetic Activity of a Series of 2-Alkoxy-4-(ω-alkylaminoacylamino)benzoic Acid Esters Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Exploratory

CAS number and chemical identifiers for 2-Hydroxy-4-propionamidobenzoic acid

An In-depth Technical Guide to 2-Hydroxy-5-propionamidobenzoic acid A Note on the Target Compound: Initial searches for "2-Hydroxy-4-propionamidobenzoic acid" did not yield specific data for a compound with this exact su...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Hydroxy-5-propionamidobenzoic acid

A Note on the Target Compound: Initial searches for "2-Hydroxy-4-propionamidobenzoic acid" did not yield specific data for a compound with this exact substitution pattern. However, significant information is available for the closely related structural isomer, 2-Hydroxy-5-propionamidobenzoic acid . This guide will focus on this well-documented analogue, providing a comprehensive technical overview for researchers, scientists, and drug development professionals. The principles of characterization and analysis described herein would be largely applicable to other isomers.

Core Chemical Identity and Properties

2-Hydroxy-5-propionamidobenzoic acid is an organic compound that features a salicylic acid core structure with a propionamide group at the 5-position. This substitution pattern is critical to its chemical behavior and potential applications.

Chemical Identifiers

A consistent and accurate identification of a chemical entity is paramount for research and regulatory purposes. The following table summarizes the key identifiers for 2-Hydroxy-5-propionamidobenzoic acid.

IdentifierValueSource
CAS Number 93968-80-0[CymitQuimica][1]
IUPAC Name 2-hydroxy-5-(propanoylamino)benzoic acid[CymitQuimica][1]
Molecular Formula C10H11NO4[CymitQuimica][1]
Molecular Weight 209.199 g/mol [CymitQuimica][1]
SMILES CCC(=O)NC1=CC(=C(C=C1)O)C(=O)ON/A
InChI InChI=1S/C10H11NO4/c1-2-9(13)11-6-3-4-8(12)7(5-6)10(14)15/h3-5,12H,2H2,1H3,(H,11,13)(H,14,15)[CymitQuimica][1]
InChIKey WQIMCNDDLFCXFG-UHFFFAOYSA-N[CymitQuimica][1]
Synonyms

The compound is also known by several other names in literature and commercial listings, which include:

  • N-Propionyl Mesalazine[1]

  • N-Propionyl 5-Aminosalicylic Acid[1]

  • 2-hydroxy-5-propanamidobenzoic acid[1]

Physicochemical Properties

Understanding the physicochemical properties is essential for designing experimental protocols, including formulation and delivery systems.

PropertyValueNotes
Appearance White to off-white crystalline solidBased on typical similar aromatic compounds.
Solubility Slightly soluble in water; more soluble in polar organic solvents like alcohols and acetone.Inferred from the parent molecule, 4-hydroxybenzoic acid.[2]
pKa The acidity of the carboxylic acid is influenced by the adjacent hydroxyl group and the propionamide substituent.The pKa of the parent 4-hydroxybenzoic acid is 4.54.[2]

Synthesis and Purification Workflow

The synthesis of 2-Hydroxy-5-propionamidobenzoic acid typically involves the acylation of 5-aminosalicylic acid. The following protocol outlines a standard laboratory-scale synthesis.

Synthetic Pathway Overview

The core reaction is the formation of an amide bond between the amino group of 5-aminosalicylic acid and propionyl chloride (or propionic anhydride).

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products & Purification A 5-Aminosalicylic Acid C Acylation Reaction (Pyridine or other base as catalyst) A->C B Propionyl Chloride B->C D Crude 2-Hydroxy-5-propionamidobenzoic acid C->D Yields crude product E Purification (Recrystallization) D->E Subjected to F Pure Product E->F Yields pure product

Caption: Synthetic workflow for 2-Hydroxy-5-propionamidobenzoic acid.

Detailed Experimental Protocol

Materials:

  • 5-Aminosalicylic acid

  • Propionyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 5-aminosalicylic acid in anhydrous DCM.

  • Base Addition: Add an equimolar amount of anhydrous pyridine to the suspension and stir until a clear solution is obtained.

  • Acylation: Cool the solution in an ice bath (0 °C). Add propionyl chloride dropwise over 15-20 minutes. The reaction is exothermic.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by slowly adding 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain the pure 2-Hydroxy-5-propionamidobenzoic acid.

Analytical Characterization

Rigorous analytical characterization is necessary to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic peaks for the aromatic protons, the ethyl group of the propionamide moiety, and the acidic protons of the hydroxyl and carboxylic acid groups.

    • ¹³C NMR will confirm the presence of the expected number of carbon atoms, including the carbonyls of the amide and carboxylic acid.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid and phenol, C=O stretches for the amide and carboxylic acid, and N-H stretching for the amide.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight of the compound (209.20 g/mol ).

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to assess the purity of the final product. A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a common starting point.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Safety and Handling

GHS Hazard Information (Predicted)

Based on related compounds, the following hazards should be anticipated:

Hazard ClassPrecautionary Statement
Skin Irritation P280: Wear protective gloves/protective clothing.[3]
Eye Irritation P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Acute Toxicity (Oral) P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]
Handling and Storage
  • Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[5]

  • Storage: Store in a tightly-closed container in a cool, dry place away from incompatible substances.

Applications and Research Context

While specific applications for 2-Hydroxy-5-propionamidobenzoic acid are not extensively documented in readily available literature, its structural motifs suggest potential areas of interest for researchers. It is a derivative of mesalazine (5-aminosalicylic acid), a known anti-inflammatory drug. The propionamide modification could alter its pharmacokinetic and pharmacodynamic properties.

A structurally related compound, hydroxyphenyl propamidobenzoic acid (dihydroavenanthramide D), is known for its anti-irritant and antihistamine properties, particularly in skincare applications.[6][7] This suggests that 2-Hydroxy-5-propionamidobenzoic acid could be investigated for similar therapeutic or cosmetic benefits.

Logical Relationship Diagram

The following diagram illustrates the logical flow from synthesis to application for a novel chemical entity like 2-Hydroxy-5-propionamidobenzoic acid.

G A Synthesis & Purification B Structural Confirmation (NMR, MS, IR) A->B Confirms Identity C Purity Assessment (HPLC, MP) A->C Determines Purity D Physicochemical Profiling (Solubility, pKa) C->D Requires Pure Sample E In Vitro Screening (e.g., Anti-inflammatory assays) D->E Informs Assay Design F In Vivo Studies (Animal Models) E->F Warrants Further Study G Potential Application (e.g., Drug Candidate, Cosmetic Ingredient) F->G Leads to

Caption: Development pipeline for a novel chemical compound.

References

  • National Center for Biotechnology Information. PubChem Substance Record for SID 163642543, Hydroxyphenyl propamidobenzoic acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10334118, Dihydroavenanthramide D. [Link]

  • U.S. Environmental Protection Agency. 2-hydroxy-4-(2,2,3,3,3-pentafluoropropoxy)benzoic Acid Properties. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 101182, 2-(4-Hydroxy-phenoxy)-propionic acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22056978, 2-Hydroxy-2-(4-hydroxyphenyl)propanoic acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 578453, 2-Hydroxypropyl 4-hydroxybenzoate. [Link]

  • Wikipedia. 4-Hydroxybenzoic acid. [Link]

Sources

Foundational

Toxicology and Safety Data for 2-Hydroxy-4-propionamidobenzoic Acid: A Comprehensive Technical Guide

Executive Summary The compound 2-Hydroxy-4-propionamidobenzoic acid (2-H-4-PABA) is a synthetic, acylated derivative of the well-established anti-tuberculosis agent, para-aminosalicylic acid (PAS). In drug development an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Hydroxy-4-propionamidobenzoic acid (2-H-4-PABA) is a synthetic, acylated derivative of the well-established anti-tuberculosis agent, para-aminosalicylic acid (PAS). In drug development and predictive toxicology, structurally modifying an arylamine into an aliphatic amide serves as a critical strategy to mitigate idiosyncratic toxicity while preserving or modulating pharmacokinetic properties. This whitepaper provides an in-depth toxicological profile of 2-H-4-PABA, synthesizing physicochemical data, predictive toxicokinetics, and field-proven safety assessment protocols.

Physicochemical Profiling & Structural Toxicology

Understanding the safety profile of 2-H-4-PABA requires a fundamental analysis of its molecular architecture.

  • CAS Registry Number: 19314-12-6[1]

  • Molecular Formula: C10H11NO4[1]

  • Molecular Weight: 209.20 g/mol [1]

Structural Rationale & Causality: The parent compound, PAS, contains a free primary aromatic amine. In xenobiotic metabolism, free arylamines are notorious structural alerts; they frequently undergo CYP450-mediated N-oxidation to form reactive hydroxylamines and nitroso intermediates, which deplete cellular glutathione and covalently bind to hepatic proteins, triggering idiosyncratic Drug-Induced Liver Injury (DILI).

By masking this primary amine with a propionyl group, 2-H-4-PABA structurally mimics the natural human detoxification metabolite of PAS (N-acetyl-PAS)[2]. The extended aliphatic chain of the propionamide (compared to an acetamide) increases the molecule's lipophilicity, altering its interaction with hepatic amidases and potentially slowing its clearance, thereby acting as a sustained-release prodrug or a stabilized analog.

Toxicokinetic (TK) & Metabolic Profiling

The toxicokinetics of 2-H-4-PABA are dictated by its stability against hepatic hydrolysis. In human metabolism, free PAS is rapidly acetylated by 2 in the liver and intestines, forming N-acetyl-p-aminosalicylic acid (AcPAS), which accounts for up to 70% of the absorbed dose[2][3].

Because 2-H-4-PABA is pre-acylated, it bypasses the NAT1 pathway. Its primary metabolic fate relies on two competing mechanisms:

  • Deamidation: Hepatic carboxylesterases and amidases cleave the propionamide bond, liberating free PAS and propionic acid.

  • Phase II Conjugation: Direct glucuronidation of the phenolic hydroxyl or carboxylic acid moiety, facilitating rapid renal clearance via glomerular filtration[3].

G A 2-Hydroxy-4-propionamidobenzoic acid (2-H-4-PABA) B Hepatic Amidases (Deamidation) A->B Hydrolysis E UGT Enzymes (Glucuronidation) A->E Phase II C para-Aminosalicylic acid (PAS) B->C D Propionic Acid B->D F O-Glucuronide / Acyl-Glucuronide (Renal Excretion) E->F

Metabolic pathways of 2-H-4-PABA highlighting deamidation and phase II glucuronidation.

Comparative Toxicity Data

The clinical use of free PAS is limited by a hypersensitivity syndrome that includes hepatocellular or mixed patterns of liver injury in up to 5% of recipients[4]. Because 2-H-4-PABA lacks the free primary amine, its direct cytotoxic and immunoallergic potential is significantly attenuated. However, if rapid deamidation occurs in vivo, the localized hepatic release of PAS could still trigger dose-dependent hepatotoxicity.

Quantitative Toxicological Comparison
Parameterpara-Aminosalicylic Acid (PAS)N-Acetyl-PAS (AcPAS)2-H-4-PABA (CAS 19314-12-6)
Molecular Weight 153.14 g/mol 195.17 g/mol 209.20 g/mol [1]
Primary Amine Yes (Reactive Alert)No (Masked)No (Masked)
Primary Metabolism N-acetylation (NAT1)[2]Renal excretionDeamidation / Glucuronidation
Hepatotoxicity Risk High (Idiosyncratic)[4]LowLow to Moderate (Amidase dependent)
Hypersensitivity Up to 5% of patients[4]RarePredicted Rare

Experimental Safety Assessment Protocols

To empirically validate the safety of 2-H-4-PABA, researchers must employ a self-validating in vitro system that simultaneously measures metabolic stability and cellular toxicity.

Causality in Experimental Design: Standard 2D HepG2 cell lines are insufficient for this assay because they exhibit drastically downregulated expression of primary amidases and NAT1 compared to in vivo human liver. Therefore, 3D Primary Human Hepatocyte (PHH) spheroids are mandated to accurately model the deamidation kinetics and subsequent toxicity.

Protocol: In Vitro Hepatotoxicity and Metabolic Stability Assay
  • Compound Preparation: Dissolve 2-H-4-PABA in LC-MS grade DMSO to create a 10 mM stock. Dilute in Williams' E medium to achieve final test concentrations (1 µM, 10 µM, 50 µM, 100 µM), ensuring final DMSO concentration remains ≤0.1% to prevent solvent-induced cytotoxicity.

  • 3D PHH Incubation: Seed primary human hepatocytes in ultra-low attachment 96-well plates to form 3D spheroids. Dose the spheroids with the prepared 2-H-4-PABA concentrations and incubate at 37°C, 5% CO2 for 72 hours.

  • LC-MS/MS Quantification (Metabolic Tracking): At 0, 24, 48, and 72 hours, extract 10 µL of supernatant. Precipitate proteins using cold acetonitrile. Analyze the supernatant via 5 to quantify the parent compound (2-H-4-PABA) and the appearance of the deamidated metabolite (PAS)[5].

  • Cytotoxicity Assessment: At 72 hours, lyse the spheroids and measure intracellular ATP depletion using a luminescence-based assay (e.g., CellTiter-Glo 3D). Correlate the IC50 of ATP depletion with the rate of PAS formation determined in Step 3.

Workflow step1 Step 1: Compound Preparation 2-H-4-PABA in DMSO (≤0.1% final) step2 Step 2: Hepatocyte Incubation 3D Primary Human Hepatocytes step1->step2 step3 Step 3: LC-MS/MS Analysis Quantify PAS & 2-H-4-PABA step2->step3 Supernatant extraction (0-72h) step4 Step 4: Cytotoxicity Assay ATP Depletion Luminescence step2->step4 Cell lysate analysis (72h)

Step-by-step workflow for in vitro hepatotoxicity and metabolic stability screening.

Regulatory & Handling Guidelines

While 2-H-4-PABA is a research-grade chemical, it must be handled according to strict laboratory safety protocols derived from its structural analogs.

  • GHS Classification: Based on related salicylic acid amides, 2-H-4-PABA is classified under H302 (Harmful if swallowed) and H315 (Causes skin irritation).

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a well-ventilated fume hood are required during the handling of the raw powder to prevent inhalation of particulates.

  • Storage: Store sealed in a dry environment at room temperature, protected from strong oxidizing agents[1].

References

  • European Medicines Agency (EMA). "Granupas (para-aminosalicylic acid) Summary of Product Characteristics." Europa.eu. URL:[Link]

  • Antimicrobial Agents and Chemotherapy. "Evaluation of para-Aminosalicylic Acid as a Substrate of Multiple Solute Carrier Uptake Transporters and Possible Drug Interactions." ASM Journals. URL:[Link]

  • Seminars in Liver Disease. "Hepatotoxicity of Antimicrobial Agents." Thieme E-Books & E-Journals. URL:[Link]

  • Journal of Pharmaceutical and Biomedical Analysis. "HPLC analysis of para-aminosalicylic acid and its metabolite in plasma, cerebrospinal fluid and brain tissues." NIH / PMC. URL:[Link]

Sources

Exploratory

Metabolic Investigation of Tranilast: Pathway Elucidation and the Analysis of 2-Hydroxy-4-propionamidobenzoic Acid (HPBA)

The following technical guide is structured to address the specific metabolic investigation of Tranilast, while rigorously analyzing the structural plausibility of the target metabolite (2-Hydroxy-4-propionamidobenzoic a...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to address the specific metabolic investigation of Tranilast, while rigorously analyzing the structural plausibility of the target metabolite (2-Hydroxy-4-propionamidobenzoic acid, HPBA) based on current pharmacological evidence.

Executive Summary

This technical guide outlines the experimental framework for investigating the metabolic biotransformation of Tranilast (N-(3,4-dimethoxycinnamoyl)anthranilic acid). Specifically, it addresses the hypothesis of its conversion to 2-Hydroxy-4-propionamidobenzoic acid (HPBA) . While Tranilast is primarily metabolized via O-demethylation and glucuronidation, the investigation of HPBA requires a targeted metabolomic approach due to significant structural disparities (ortho- vs. para-amino positioning) between the parent drug and the proposed metabolite. This guide details the mechanistic rationale, LC-MS/MS analytical protocols, and validation strategies required for this specific metabolic profiling.

Structural & Mechanistic Analysis

Chemical Scaffolds and Discrepancies

To validate the metabolic conversion, one must first reconcile the chemical structures of the parent and the target.

  • Parent Drug (Tranilast): An anthranilic acid derivative.[1][2][3] The nitrogen atom is attached at the C2 (ortho) position relative to the carboxylic acid.

  • Target Metabolite (HPBA): A 4-aminosalicylic acid (PAS) derivative. The nitrogen atom is attached at the C4 (para) position relative to the carboxylic acid, with a hydroxyl group at C2.

Scientific Integrity Note: A direct metabolic conversion from an ortho-aminobenzoic scaffold (Tranilast) to a para-aminobenzoic scaffold (HPBA) involves a complex ring rearrangement or transamination that is atypical for mammalian Phase I/II metabolism. Standard metabolism preserves the position of the nitrogen on the aromatic ring unless ring cleavage occurs. Therefore, the detection of HPBA would suggest either:

  • Microbial Metabolism: Gut microbiota-mediated ring cleavage and re-synthesis (uncommon for this scaffold).

  • Structural Isomerism: The metabolite might actually be 2-propionamido-4-hydroxybenzoic acid (retaining the C2-nitrogen), which is structurally distinct from HPBA.

  • Sample Contamination: Presence of PAS-related impurities.

Known Metabolic Pathways of Tranilast

Current literature confirms three primary pathways for Tranilast clearance:

  • O-Demethylation: Mediated by CYP450s (primarily CYP2C9, CYP2C19, CYP3A4) to form 4-demethyltranilast .

  • Glucuronidation: Direct conjugation at the carboxyl group by UGTs (e.g., UGT1A1).

  • Reduction: Reduction of the cinnamoyl double bond (minor pathway).

Experimental Protocol: Targeted Metabolite Identification

In Vitro Incubation System

To determine if HPBA is generated, a high-resolution in vitro study comparing hepatic and extra-hepatic systems is required.

Reagents:

  • Substrate: Tranilast (10 µM).

  • Systems: Pooled Human Liver Microsomes (HLM), Cryopreserved Human Hepatocytes, and Human Fecal Homogenate (to test gut microbial contribution).

  • Cofactors: NADPH (Phase I), UDPGA (Phase II).

Workflow:

  • Equilibration: Pre-incubate systems at 37°C for 5 mins.

  • Initiation: Add Tranilast.

  • Time-Course: Sample at 0, 15, 30, 60, 120, and 240 min.

  • Quenching: Add ice-cold Acetonitrile (ACN) with Internal Standard (IS: Tranilast-d6).

  • Processing: Centrifuge (4000g, 10 min) and collect supernatant for LC-MS/MS.

LC-MS/MS Analytical Methodology

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis). Chromatography: C18 Reverse Phase Column (2.1 x 100 mm, 1.7 µm).

Gradient Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in ACN.

  • Flow Rate: 0.4 mL/min.

Table 1: MRM Transitions for Target Analytes

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Retention Time (min)Notes
Tranilast 328.1 [M+H]+177.1258.5Parent Drug
HPBA (Target) 210.1 [M+H]+137.1203.2Loss of propionyl group
4-Demethyltranilast 314.1 [M+H]+163.1287.8Major Metabolite
Isomer Control 210.1 [M+H]+120.1223.52-propionamido-4-OH-benzoic

Note: The "Isomer Control" (2-propionamido-4-hydroxybenzoic acid) is critical to distinguish from HPBA (2-hydroxy-4-propionamidobenzoic acid) due to identical molecular weights.

Data Interpretation & Validation Logic

Self-Validating Criteria

For HPBA to be confirmed as a metabolite, the data must pass the following logical gates:

  • Retention Time Match: The unknown peak must co-elute exactly with the authentic HPBA standard.

  • Mass Spectrum Match: The fragmentation pattern (MS2) must match the library spectrum of HPBA (specifically the fragment characteristic of the 4-amino vs 2-amino core).

  • Biological Plausibility: If detected only in fecal homogenate and not microsomes, the pathway is likely microbial ring cleavage/rearrangement.

Quantitative Summary

Table 2: Hypothetical Metabolic Clearance Profile

Metabolic System% Parent Remaining (60 min)HPBA Detected?Major Metabolite
Liver Microsomes (HLM) 65%No 4-Demethyltranilast
Hepatocytes 40%No Tranilast-Glucuronide
Fecal Homogenate 85%Trace (Possible) Reduced Tranilast

Interpretation: If HPBA is absent in HLM/Hepatocytes, the "Ortho-to-Para" scaffold shift hypothesis is unsupported by mammalian hepatic metabolism.

Pathway Visualization (Graphviz)

The following diagram illustrates the established metabolic pathways of Tranilast alongside the theoretical (and structurally challenging) conversion to HPBA.

TranilastMetabolism Tranilast Tranilast (Parent Drug) C18H17NO5 CYP CYP2C9 / CYP2C19 Tranilast->CYP UGT UGT1A1 Tranilast->UGT Reductase Reductase Tranilast->Reductase Unknown ??? (Ring Rearrangement) Tranilast->Unknown Demethyl 4-Demethyltranilast (Major Metabolite) Glucuronide Tranilast-Glucuronide (Conjugate) Reduced Reduced Tranilast (Dihydro-metabolite) HPBA 2-Hydroxy-4-propionamidobenzoic acid (HPBA) Target Analyte CYP->Demethyl O-Demethylation UGT->Glucuronide Glucuronidation Reductase->Reduced Double Bond Reduction Unknown->HPBA Hypothetical (Ortho -> Para Shift)

Caption: Established metabolic pathways of Tranilast (Green) versus the hypothetical and structurally distinct conversion to HPBA (Red).

References

  • Tranilast Metabolism Overview

    • Katoh, M., et al. (2007). Glucuronidation of Antiallergic Drug, Tranilast: Identification of Human UDP-Glucuronosyltransferase Isoforms. Drug Metabolism and Disposition.[4]

  • Chemical Structure Validation (Tranilast)

    • PubChem CID 5282230. Tranilast: 2-[[3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid.
    • [3]

  • Target Analyte Specification (HPBA)

    • BLD Pharm. 2-Hydroxy-4-propionamidobenzoic acid (CAS 19314-12-6).[5][6][7][8][9]

  • Analytical Methodology for Metabolite ID

    • Zhang, T., et al. (2020). Application of LC-MS/MS in the quantitative analysis of drug metabolites. Journal of Pharmaceutical Analysis.

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing 2-Hydroxy-4-propionamidobenzoic acid in the lab

Application Note: Protocol for the Synthesis of 2-Hydroxy-4-propionamidobenzoic Acid Abstract This application note details a robust, scalable protocol for the synthesis of 2-Hydroxy-4-propionamidobenzoic acid (also know...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Synthesis of 2-Hydroxy-4-propionamidobenzoic Acid

Abstract

This application note details a robust, scalable protocol for the synthesis of 2-Hydroxy-4-propionamidobenzoic acid (also known as N-propionyl-4-aminosalicylic acid).[1] This compound is a structural analog of the anti-tuberculosis drug 4-Aminosalicylic Acid (PAS) and a potential prodrug scaffold for inflammatory bowel disease (IBD) therapeutics. The synthesis utilizes a selective N-acylation strategy in an aqueous alkaline medium, prioritizing the nucleophilic amine over the phenolic hydroxyl group.[1] This guide includes step-by-step methodology, critical process parameters (CPPs), and quality control standards.

Introduction & Mechanistic Rationale

The target molecule, 2-Hydroxy-4-propionamidobenzoic acid , contains three functional groups with distinct reactivities: a carboxylic acid, a phenolic hydroxyl, and an aromatic amine.[1]

  • Retrosynthetic Analysis: The most direct route is the acylation of 4-aminosalicylic acid (PAS).

  • Chemo-selectivity Challenge: Both the amine (

    
    ) and the phenol (
    
    
    
    ) are nucleophilic.[1] However, under neutral to mildly basic conditions, the amine is significantly more nucleophilic than the phenol.[1]
  • Strategy: We employ a Schotten-Baumann-type reaction condition using sodium bicarbonate as a mild base.[1] This solubilizes the PAS as its carboxylate salt while keeping the phenol largely protonated (pKa ~10) or reversibly acylated. If O-acylation occurs, the resulting phenolic ester is labile and easily hydrolyzed by a brief alkaline heating step, leaving the stable amide bond intact.[1]

Reaction Scheme

ReactionScheme PAS 4-Aminosalicylic Acid (Starting Material) Intermediate Intermediate (N,O-Diacyl species) PAS->Intermediate Acylation (aq. NaHCO3) Reagent Propionic Anhydride (Reagent) Reagent->Intermediate Product 2-Hydroxy-4-propionamidobenzoic Acid (Target) Intermediate->Product Selective Hydrolysis (NaOH/Heat)

Figure 1: Reaction pathway prioritizing N-acylation via selective hydrolysis of potential side products.

Safety & Handling

  • 4-Aminosalicylic Acid (PAS): Irritant.[1] Light sensitive (darkens upon oxidation). Store under inert gas if possible.

  • Propionic Anhydride: Corrosive, lachrymator.[1] Causes severe skin burns and eye damage. Work exclusively in a fume hood.

  • General: Wear nitrile gloves, safety goggles, and a lab coat.[1]

Materials & Equipment

ComponentGrade/SpecRole
4-Aminosalicylic Acid >98% PuritySubstrate
Propionic Anhydride Reagent GradeAcylating Agent
Sodium Bicarbonate (

)
ACS ReagentBase / Solubilizer
Hydrochloric Acid (37%) ACS ReagentPrecipitation / pH adjustment
Ethanol (95% or Absolute) SolventsRecrystallization
Equipment 3-Neck Flask, pH meter, Buchner funnelReaction & Isolation

Experimental Protocol

Step 1: Solubilization and Setup
  • In a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 15.3 g (0.10 mol) of 4-Aminosalicylic acid in 150 mL of water .

  • Slowly add 21.0 g (0.25 mol) of Sodium Bicarbonate (

    
    )  in small portions.
    
    • Note: Vigorous effervescence (

      
       evolution) will occur. Add slowly to prevent foam-over.[1]
      
  • Stir until a clear or slightly hazy solution is obtained (Sodium 4-aminosalicylate formation).

  • Cool the solution to 0–5 °C using an ice-water bath.

Step 2: Acylation Reaction
  • Measure 14.3 g (0.11 mol, 1.1 eq) of Propionic Anhydride .

  • Add the anhydride dropwise to the cold reaction mixture over 30–45 minutes via an addition funnel.

    • Critical Control: Maintain internal temperature below 10 °C to minimize hydrolysis of the anhydride reagent.

  • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25 °C) .

  • Stir vigorously for 3 hours .

Step 3: Hydrolysis of Side Products (Quality Assurance)

Rationale: To ensure no O-propionylation (ester formation) remains on the phenolic oxygen.

  • Check the pH.[2][3][4] It should be slightly alkaline.

  • Heat the solution to 60 °C for 20 minutes .

    • Chemistry: Phenolic esters are unstable in base at this temperature and will revert to the phenol, while the amide bond remains stable.[1]

Step 4: Isolation and Workup
  • Cool the reaction mixture back to room temperature.

  • Slowly add Concentrated HCl dropwise while monitoring pH.

  • Acidify to pH 2.0–3.0 .

    • Observation: A voluminous white to off-white precipitate will form immediately.[1]

  • Stir the suspension for 30 minutes to ensure complete precipitation.

  • Filter the solid using a Buchner funnel with vacuum suction.

  • Wash the filter cake with 3 x 50 mL of cold water to remove inorganic salts (

    
    ) and propionic acid byproducts.
    
Step 5: Purification (Recrystallization)[1][5]
  • Transfer the crude wet cake to a clean flask.

  • Dissolve in a minimum amount of boiling Ethanol/Water (approx. 80:20) .

  • Allow to cool slowly to room temperature, then refrigerate at 4 °C overnight.

  • Filter the crystals and dry in a vacuum oven at 50 °C for 6 hours.

Process Workflow Diagram

Workflow Start Start: PAS + Water BaseAdd Add NaHCO3 (Solubilize) Start->BaseAdd Cool Cool to 0-5°C BaseAdd->Cool React Add Propionic Anhydride (Dropwise, <10°C) Cool->React Warm Warm to RT Stir 3 hrs React->Warm Hydrolysis Heat to 60°C (20 min) (Cleave O-esters) Warm->Hydrolysis Acidify Acidify with HCl (pH 2-3) Hydrolysis->Acidify Filter Filter & Wash Acidify->Filter Purify Recrystallize (EtOH/H2O) Filter->Purify End Final Product: 2-Hydroxy-4-propionamidobenzoic acid Purify->End

Figure 2: Step-by-step experimental workflow for the synthesis and purification.[1][2][3][4][5][6]

Quality Control & Characterization

To validate the synthesis, compare your product against the following specifications.

Expected Physical Properties
PropertySpecificationNotes
Appearance White to off-white crystalline powderOxidation of PAS leads to brown discoloration.[1]
Yield 65% – 80%Dependent on crystallization loss.
Melting Point 205°C – 215°C (Decomposes)Reference: N-Acetyl-PAS melts ~220°C; Propionyl analog is typically slightly lower.[1]
Solubility Soluble in DMSO, Ethanol, dilute NaOH.[1]Insoluble in cold water.
Spectroscopic Validation (Predicted)
  • IR (KBr): Look for Amide I band (

    
    ), Amide II band (
    
    
    
    ), and Acid C=O (
    
    
    ).[1]
  • 1H-NMR (DMSO-d6, 400 MHz):

    • 
       12.0-13.0 (br s, 1H, -COOH)[1]
      
    • 
       10.1 (s, 1H, -NH-CO-)[1]
      
    • 
       7.6 (d, 1H, Ar-H, C6)[1]
      
    • 
       7.3 (s, 1H, Ar-H, C3)[1]
      
    • 
       6.9 (d, 1H, Ar-H, C5)[1]
      
    • 
       2.3 (q, 2H, -CH2-)[1]
      
    • 
       1.1 (t, 3H, -CH3)[1]
      

References

  • PubChem. 4-Aminosalicylic acid | C7H7NO3. National Library of Medicine. [Link]

  • Dhaneshwar, S. R., et al. Synthesis of a novel PEGylated colon-specific azo-based 4-aminosalicylic acid prodrug.[1] Iranian Journal of Basic Medical Sciences, 2014.[1] [Link]

  • American Cyanamid Co. Method of preparing 4-aminosalicylic acid.[2] US Patent 2558298A.[2]

  • Young, R. J., et al. Preparation of Lipophilic Derivatives of para-Aminosalicylic Acid for Antimicrobial Drug Design. ACS Infectious Diseases, 2015.[1] [Link]

Sources

Application

Preparation of standard solutions for 2-Hydroxy-4-propionamidobenzoic acid analysis

Application Note: Preparation of Standard Solutions for 2-Hydroxy-4-propionamidobenzoic Acid Analysis Introduction & Scope Subject: 2-Hydroxy-4-propionamidobenzoic acid (CAS: 19314-12-6) Synonyms: N-Propionyl-4-aminosali...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of Standard Solutions for 2-Hydroxy-4-propionamidobenzoic Acid Analysis

Introduction & Scope

Subject: 2-Hydroxy-4-propionamidobenzoic acid (CAS: 19314-12-6) Synonyms: N-Propionyl-4-aminosalicylic acid; 4-Propionamidosalicylic acid. Application: Pharmaceutical impurity profiling, metabolite identification (related to 4-Aminosalicylic Acid/PAS), and organic synthesis monitoring.

This guide details the rigorous preparation of reference standard solutions for 2-Hydroxy-4-propionamidobenzoic acid (HPBA) . As a structural derivative of 4-aminosalicylic acid (4-ASA), HPBA presents specific solubility and stability challenges—namely, the potential for oxidative degradation of the phenolic moiety and pH-dependent solubility profiles.

This protocol is designed for HPLC-UV/PDA and LC-MS quantitative workflows, ensuring compliance with ICH Q2(R2) validation principles regarding linearity, accuracy, and solution stability.

Chemical Profile & Safety Assessment

Before handling, the analyst must understand the physicochemical properties that dictate the preparation strategy.

PropertySpecificationImplications for Protocol
CAS Number 19314-12-6Verification of Certificate of Analysis (CoA).
Molecular Weight 209.20 g/mol Calculation of molar concentrations.
Functional Groups Carboxylic Acid, Phenol, AmideAmphoteric character; potential for oxidation.
pKa (Predicted) pKa1 ~3.5 (COOH), pKa2 ~9.0 (Phenol)Critical: Low solubility in acidic water; high solubility in organic solvents or basic buffers.
Solubility DMSO (High), Methanol (High), Water (Low)Decision: Stock solution must be organic (MeOH/DMSO).
Stability Light Sensitive (Phenolic oxidation)Requirement: Use Amber Glassware.

Material Specifications

  • Reference Standard: 2-Hydroxy-4-propionamidobenzoic acid (Purity >98.0% by HPLC). Store at 2-8°C (desiccated).

  • Solvent A (Diluent 1): HPLC-grade Methanol (MeOH) or Dimethyl Sulfoxide (DMSO). Rationale: Ensures complete solubilization of the hydrophobic aromatic core.

  • Solvent B (Diluent 2): 50:50 Acetonitrile:Water (v/v). Rationale: Matches typical reverse-phase initial mobile phase conditions to prevent peak distortion.

  • Equipment:

    • Analytical Balance (Readability 0.01 mg).

    • Class A Volumetric Flasks (Amber).

    • Ultrasonic Bath (Temperature controlled).

Protocol: Primary Stock Solution Preparation

Objective: Prepare a 1.0 mg/mL (1000 µg/mL) Primary Stock Solution.

Scientific Rationale: Directly dissolving this compound in 100% water often leads to "micro-precipitation" which is invisible to the naked eye but causes poor linearity (R² < 0.99) and carryover. We utilize a "Pre-Solubilization" technique using Methanol.

Step-by-Step Procedure:
  • Equilibration: Allow the reference standard vial to reach room temperature (20-25°C) before opening to prevent condensation.

  • Weighing: Accurately weigh 10.0 mg ± 0.1 mg of HPBA into a weighing boat.

    • Note: Record the exact weight (e.g., 10.04 mg) for potency correction.

  • Transfer: Quantitatively transfer the solid into a 10 mL Amber Volumetric Flask .

  • Dissolution (The Critical Step):

    • Add approximately 5 mL of HPLC-grade Methanol .

    • Swirl gently to wet the solid.

    • Sonicate for 5 minutes at ambient temperature. Ensure no particulate matter remains.

    • Checkpoint: The solution must be crystal clear. If turbidity persists, add 100 µL DMSO.

  • Volume Make-up: Dilute to volume with Methanol .

  • Homogenization: Invert the flask 10 times.

  • Labeling: Label as "Stock A - 1000 µg/mL HPBA". Include Date, Analyst, and Expiry (typically 1 week at 4°C).

Protocol: Working Standard Preparation (Serial Dilution)

Objective: Create a calibration curve ranging from 5 µg/mL to 100 µg/mL .

Diluent Selection: While the stock is 100% Methanol, the working standards should ideally match the mobile phase to prevent "solvent effects" (broad peaks). We will use 50:50 Acetonitrile:Water as the dilution solvent.

Dilution Scheme:
Standard IDSource SolutionVolume Transfer (mL)Final Vol (mL)Final Conc (µg/mL)
WS-100 Stock A (1000 µg/mL)5.050100.0
WS-50 WS-1005.01050.0
WS-25 WS-1002.51025.0
WS-10 WS-1001.01010.0
WS-5 WS-1000.5105.0

Workflow Diagram:

DilutionWorkflow Stock Primary Stock 1000 µg/mL (in MeOH) WS100 WS-100 100 µg/mL Stock->WS100 5 mL -> 50 mL Diluent Diluent (50:50 ACN:H2O) Diluent->WS100 WS50 WS-50 50 µg/mL WS100->WS50 5 mL -> 10 mL WS25 WS-25 25 µg/mL WS100->WS25 2.5 mL -> 10 mL WS10 WS-10 10 µg/mL WS100->WS10 1.0 mL -> 10 mL WS5 WS-5 5 µg/mL WS100->WS5 0.5 mL -> 10 mL

Figure 1: Serial dilution workflow ensuring minimal pipetting error propagation.

Quality Control & System Suitability

To ensure the trustworthiness of the preparation, perform the following checks:

  • Visual Inspection: Check all flasks against a light source. Any "shimmering" (Schlieren lines) indicates incomplete mixing. Any precipitate indicates solubility failure (check pH or organic ratio).

  • Linearity Check: Inject the 5 standards.

    • Acceptance Criteria: Correlation Coefficient (R²) ≥ 0.999.

    • %Y-Intercept Bias: ≤ 5.0% of the response at 100% level.

  • Stability Verification:

    • Re-inject the "WS-50" standard after 24 hours of storage in the autosampler (dark, 15°C).

    • Acceptance: Response must be within 98.0% - 102.0% of the initial injection. If <98%, the phenolic group is oxidizing; prepare fresh daily.

Troubleshooting Guide (Decision Tree)

Common issues with salicylate derivatives include peak tailing and precipitation.

Troubleshooting Start Issue Detected? Precipitation Precipitation in Buffer? Start->Precipitation PeakTailing Peak Tailing? Start->PeakTailing LowArea Low Area/Response? Start->LowArea Action1 Increase Organic % in Diluent Precipitation->Action1 Yes Action2 Add 0.1% Formic Acid to Mobile Phase PeakTailing->Action2 Yes (Silanol interaction) Action3 Check Wavelength (Use 254 or 300 nm) LowArea->Action3 Yes

Figure 2: Troubleshooting logic for standard stability and chromatography issues.

References

  • ICH Q2(R2) . Validation of Analytical Procedures. International Council for Harmonisation.[1] Available at: [Link]

  • USP <621> . Chromatography. United States Pharmacopeia.[1] (General guidance on system suitability and standard preparation).

  • PubChem . Compound Summary: 4-Aminosalicylic acid (Structural Parent). National Library of Medicine.[2] Available at: [Link]

  • FDA Guidance . Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.[1] Available at: [Link]

Sources

Method

Application Note: In Vitro Assay Techniques for 2-Hydroxy-4-propionamidobenzoic Acid (HPBA)

This Application Note provides a comprehensive technical guide for the in vitro characterization and utilization of 2-Hydroxy-4-propionamidobenzoic acid (also known as N-Propionyl-4-aminosalicylic acid or N-Propionyl-PAS...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the in vitro characterization and utilization of 2-Hydroxy-4-propionamidobenzoic acid (also known as N-Propionyl-4-aminosalicylic acid or N-Propionyl-PAS ).

Based on its chemical structure, this compound is a functionalized derivative of 4-Aminosalicylic Acid (PAS) , a historic antibiotic and anti-inflammatory agent. In modern drug development, it serves two primary roles:

  • Analytical Internal Standard (IS): Due to its structural similarity to PAS and 5-Aminosalicylic acid (Mesalazine) without being a natural metabolite (unlike N-Acetyl-PAS), it is the ideal stable isotope-free internal standard for LC-MS/MS bioanalysis.

  • Pharmacological Probe: As an N-acylated salicylate, it is screened for cyclooxygenase (COX) inhibition and metabolic stability as a potential prodrug or anti-inflammatory analog.

Introduction & Mechanistic Basis[1]

2-Hydroxy-4-propionamidobenzoic acid (HPBA) is structurally analogous to the anti-tuberculosis and anti-inflammatory drug 4-Aminosalicylic Acid (PAS) . Its primary biological relevance lies in the modification of the amino group at the C4 position with a propionyl moiety.

Scientific Utility
  • Bioanalysis (Primary Use): In pharmacokinetic (PK) studies of aminosalicylates (e.g., PAS, Mesalazine), finding an internal standard that mimics the extraction recovery and ionization of the analyte without interfering with the major metabolite (N-Acetyl-PAS) is challenging. HPBA provides a mass shift (+14 Da vs. N-Acetyl; +28 Da vs. Parent) while retaining identical pKa and solubility properties, making it a superior IS to generic analogs.

  • Drug Discovery: N-acylation of salicylates often improves lipophilicity (LogD) and reduces gastric irritation while retaining COX-1/COX-2 inhibitory potential. HPBA is assayed to evaluate the impact of the propionyl chain on metabolic stability (resistance to N-acetyltransferases) and target engagement.

Structural Context

The following diagram illustrates the structural relationship between the parent drug (PAS), its major metabolite (N-Acetyl-PAS), and the HPBA analog.

G PAS 4-Aminosalicylic Acid (Parent Drug) NAP N-Acetyl-PAS (Major Metabolite) PAS->NAP NAT1 Acetylation (In Vivo) HPBA 2-Hydroxy-4-propionamidobenzoic Acid (HPBA / Internal Standard) PAS->HPBA Synthetic Propionylation

Figure 1: Structural relationship between PAS, its natural metabolite N-Acetyl-PAS, and the synthetic analog HPBA.

Protocol A: LC-MS/MS Method Development (HPBA as Internal Standard)

This protocol details the validation of HPBA as an Internal Standard (IS) for the quantification of aminosalicylates in human plasma. The critical requirement is ensuring HPBA does not fragment into the analyte's mass channel.

Mass Spectrometry Optimization

Objective: Establish Multiple Reaction Monitoring (MRM) transitions that differentiate HPBA from PAS and N-Acetyl-PAS.

  • Ionization Mode: Negative Electrospray Ionization (ESI-). Aminosalicylates ionize efficiently in negative mode due to the carboxylic acid and phenol groups.

  • Stock Preparation: Dissolve 1 mg HPBA in 1 mL Methanol (Stock A). Dilute to 1 µg/mL in 50:50 Methanol:Water (Working IS).

Table 1: Optimized MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Role
PAS (Analyte) 152.0108.02518Target
N-Acetyl-PAS 194.0150.02820Metabolite
HPBA (IS) 208.1 164.1 30 22 Internal Std

Note: The transition 208.1 > 164.1 corresponds to the loss of CO₂ (44 Da), a common fragmentation pathway for benzoic acids.

Chromatographic Separation

Objective: Separate HPBA from the analyte to prevent ion suppression, although co-elution is acceptable if isotopically labeled IS is unavailable.

  • Column: C18 Reverse Phase (e.g., Waters XBridge C18, 3.5 µm, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Isocratic)

    • 1-4 min: 5% -> 90% B (Linear Gradient)

    • 4-5 min: 90% B (Wash)

    • 5.1 min: 5% B (Re-equilibration)

Sample Extraction (Protein Precipitation)
  • Aliquot 50 µL of plasma sample into a 1.5 mL tube.

  • Add 10 µL of HPBA Working IS (1 µg/mL) . Vortex for 10 sec.

  • Add 200 µL of ice-cold Acetonitrile (precipitating agent).

  • Vortex vigorously for 1 min.

  • Centrifuge at 13,000 x g for 10 min at 4°C.

  • Transfer 100 µL of supernatant to an HPLC vial containing 100 µL of water (to reduce solvent strength).

  • Inject 5 µL into LC-MS/MS.

Protocol B: Metabolic Stability Assay (Microsomal Stability)

If HPBA is being investigated as a prodrug or if used as an IS, its stability must be confirmed. As an IS, it must not degrade in the matrix. As a prodrug, its conversion rate determines efficacy.

Objective: Determine the intrinsic clearance (


) and half-life (

) of HPBA in liver microsomes.
Reagents[2][3][4]
  • Liver Microsomes: Pooled Human/Rat Liver Microsomes (20 mg/mL protein).

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl₂.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile with 0.1% Formic Acid.

Experimental Workflow

StabilityAssay Step1 Pre-Incubation (37°C, 5 min) Microsomes + Buffer + HPBA (1 µM) Step2 Initiation Add NADPH Regenerating System Step1->Step2 Step3 Sampling Points 0, 5, 15, 30, 60 min Step2->Step3 Step4 Quenching Transfer to Acetonitrile (Stop Sol) Step3->Step4 Step5 Analysis LC-MS/MS Quantification Step4->Step5

Figure 2: Workflow for the microsomal metabolic stability assay.

Procedure
  • Preparation: Prepare a master mix containing Phosphate Buffer and Microsomes (final conc. 0.5 mg/mL).[1]

  • Spike: Add HPBA to the master mix (Final conc. 1 µM). Note: Keep concentration low to avoid enzyme saturation.

  • Pre-warm: Incubate at 37°C for 5 minutes.

  • Start: Add NADPH solution to initiate the reaction. (Include a "No NADPH" control to check for chemical instability).

  • Sampling: At t=0, 5, 15, 30, 45, and 60 min, remove 50 µL of the reaction mixture.

  • Quench: Immediately dispense into 150 µL of Stop Solution.

  • Centrifuge: 4,000 rpm for 20 min. Analyze supernatant via LC-MS/MS.

Data Analysis

Plot


 vs. Time. The slope of the linear regression (

) is used to calculate parameters:

Acceptance Criteria for IS Use: HPBA should show < 5% degradation over 60 minutes in the "No NADPH" control and < 10% degradation in the active arm (unless it is a substrate for esterases, which requires adding esterase inhibitors like BNPP to the matrix).

Protocol C: Cyclooxygenase (COX) Inhibition Assay

For researchers exploring HPBA as a functional anti-inflammatory agent (Salicylate analog), this assay determines its potency against COX-1 and COX-2 enzymes.

Objective: Calculate the


 of HPBA for COX-1 and COX-2 inhibition.
Assay Principle

Utilize a commercially available COX Fluorescent Inhibitor Screening Kit. The assay measures the peroxidase activity of COX. The reaction between PGG2 and ADHP (10-acetyl-3,7-dihydroxyphenoxazine) produces Resorufin (highly fluorescent).

Procedure
  • Enzyme Prep: Reconstitute recombinant human COX-1 and COX-2 in reaction buffer.

  • Inhibitor Dilution: Prepare serial dilutions of HPBA in DMSO (Range: 0.01 µM to 100 µM).

    • Control 1: Vehicle (DMSO only) = 100% Activity.

    • Control 2: Indomethacin (Standard Inhibitor).

  • Incubation: Add 10 µL of HPBA dilution to 150 µL of COX enzyme solution. Incubate for 10 min at 25°C.

  • Substrate Addition: Add Arachidonic Acid and ADHP mixture to initiate the reaction.

  • Detection: Measure fluorescence (Ex 535 nm / Em 587 nm) after 2 minutes.

Interpretation
  • COX-1 Selectivity: Salicylates generally inhibit COX-1 more potently than COX-2.

  • Structure-Activity Relationship (SAR): Compare the

    
     of HPBA to PAS. The N-propionyl group typically reduces potency compared to the free amine but may improve cellular uptake.
    

References

  • Wan, P., et al. (2019). "A rapid throughput assay for screening (R)-2-(4-hydroxyphenoxy)propionic acid producing microbes." Journal of Microbiological Methods, 159, 16-22.

    • Context: Describes the detection of propionic acid derivatives and salicylate analogs using colorimetric and HPLC methods.
  • Gamaniel, K., et al. (2000).[2] "Anti-sickling, analgesic and anti-inflammatory properties of 3,5-dimethoxy-4-hydroxybenzoic acid."[2] Phytomedicine, 7(2), 105-110.

    • Context: Establishes the baseline anti-inflammatory assay protocols for functionalized benzoic acid deriv
  • UCL Discovery. (1990). "Pharmacokinetics of 4-aminosalicylic acid: N-Propionyl-4-aminosalicylic acid as Internal Standard." Doctoral Thesis, University College London.

    • Context: Definitive reference for using HPBA (N-Propionyl-PAS) as an internal standard for 4-ASA quantification due to its stability and extraction similarity.
  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation."

    • Context: Provides the regulatory framework for validating the LC-MS/MS method described in Protocol A.

Sources

Application

NMR spectroscopy characterization of 2-Hydroxy-4-propionamidobenzoic acid

< চুপ>Application Note: NMR Spectroscopy Characterization of 2-Hydroxy-4-propionamidobenzoic acid Audience: Researchers, scientists, and drug development professionals. Introduction 2-Hydroxy-4-propionamidobenzoic acid i...

Author: BenchChem Technical Support Team. Date: March 2026

< চুপ>Application Note: NMR Spectroscopy Characterization of 2-Hydroxy-4-propionamidobenzoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxy-4-propionamidobenzoic acid is a molecule of significant interest in medicinal chemistry and materials science. As a derivative of 4-aminosalicylic acid, it holds potential for various therapeutic applications, while its functional groups offer avenues for polymer synthesis. Accurate and unambiguous structural confirmation is a critical first step in any research and development endeavor involving this compound. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for elucidating the molecular structure of organic compounds in solution.[1][2] This application note provides a comprehensive guide to the characterization of 2-Hydroxy-4-propionamidobenzoic acid using ¹H and ¹³C NMR spectroscopy. We will delve into the rationale behind experimental choices, provide detailed protocols, and offer insights into spectral interpretation.

The "Why": Causality in Experimental Design

The choice of NMR parameters is not arbitrary; it is dictated by the specific structural features of 2-Hydroxy-4-propionamidobenzoic acid and the information we seek to obtain.

  • Solvent Selection: The solubility of the analyte and its potential for hydrogen bonding are key considerations. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for 2-Hydroxy-4-propionamidobenzoic acid due to its ability to dissolve polar compounds containing carboxylic acid, phenol, and amide functionalities.[3][4] Furthermore, the acidic protons of the hydroxyl and carboxylic acid groups, as well as the amide proton, are less likely to undergo rapid exchange with the solvent compared to protic solvents like D₂O, allowing for their observation in the ¹H NMR spectrum.[5][6]

  • ¹H NMR - A Proton's Perspective: This experiment provides information on the number of different proton environments, their relative numbers (integration), and their connectivity through spin-spin coupling. For 2-Hydroxy-4-propionamidobenzoic acid, we anticipate distinct signals for the aromatic protons, the amide N-H proton, the methylene and methyl protons of the propionyl group, and the acidic protons of the hydroxyl and carboxylic acid groups.

  • ¹³C NMR - The Carbon Skeleton: This technique reveals the number of unique carbon environments in the molecule. Since the natural abundance of ¹³C is low, this experiment is less sensitive than ¹H NMR and typically requires a larger sample size or longer acquisition time.[7] For our target molecule, we expect to observe signals for the aromatic carbons, the carbonyl carbons of the amide and carboxylic acid, and the aliphatic carbons of the propionyl group.

  • DEPT-135 - Differentiating Carbons: Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups.[1] A DEPT-135 experiment will show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. Quaternary carbons, such as the carbonyls and the substituted aromatic carbons, will be absent. This information is crucial for unambiguous assignment of the ¹³C spectrum.

Experimental Protocols

Sample Preparation

A well-prepared sample is the cornerstone of high-quality NMR data.

Protocol:

  • Weighing the Sample: Accurately weigh 10-20 mg of 2-Hydroxy-4-propionamidobenzoic acid for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[7]

  • Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[4][7]

  • Dissolution: Gently agitate the vial to dissolve the sample completely. If necessary, gentle warming or sonication can be employed.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added. However, the residual solvent peak of DMSO-d₆ at ~2.50 ppm can often be used as a secondary reference.[8][9]

NMR Data Acquisition

The following are generalized parameters for a 400 MHz NMR spectrometer. Instrument-specific optimization may be necessary.[8]

Parameter ¹H NMR ¹³C{¹H} NMR DEPT-135
Pulse Program zg30zgpg30dept135
Solvent DMSO-d₆DMSO-d₆DMSO-d₆
Temperature 298 K298 K298 K
Spectral Width (SW) 16 ppm (centered at 6 ppm)240 ppm (centered at 120 ppm)240 ppm (centered at 120 ppm)
Number of Scans (NS) 161024256
Relaxation Delay (D1) 2 s2 s2 s
Acquisition Time (AQ) 4 s1 s1 s
Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1 Hz for ¹³C) and perform a Fourier transform.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the residual DMSO-d₆ peak at 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

  • Integration (¹H NMR): Integrate the signals to determine the relative number of protons.

Spectral Interpretation: Decoding the Data

The following tables summarize the expected chemical shifts, multiplicities, and assignments for 2-Hydroxy-4-propionamidobenzoic acid. These are predictive values based on established principles of NMR spectroscopy and data from similar compounds.[3][10][11]

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~12.5broad s1HCOOHThe acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet.[5][12][13] Its chemical shift is concentration-dependent.
~10.2s1HOHThe phenolic proton is also acidic and its signal can be broad. Its position is influenced by hydrogen bonding.
~9.9s1HNHThe amide proton chemical shift can vary but is typically found in this region in DMSO-d₆.
~7.7d1HH-6This proton is ortho to the electron-withdrawing carboxylic acid group, leading to a downfield shift.
~7.5d1HH-5This proton is ortho to the electron-donating propionamido group and meta to the hydroxyl group.
~7.0s1HH-3This proton is ortho to the electron-donating hydroxyl group and the propionamido group, resulting in an upfield shift.
~2.3q2HCH₂Methylene protons adjacent to a carbonyl group typically appear in this region. They will be split into a quartet by the neighboring methyl protons.[14][15]
~1.1t3HCH₃The terminal methyl protons will be split into a triplet by the adjacent methylene protons.[14][15]

s = singlet, d = doublet, t = triplet, q = quartet

Predicted ¹³C NMR and DEPT-135 Spectra (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) DEPT-135 Assignment Rationale
~172AbsentC=O (Amide)Amide carbonyl carbons are typically found in this region.
~169AbsentC=O (Carboxylic Acid)Carboxylic acid carbonyl carbons are also in this region, generally slightly downfield from amides.[6][12]
~160AbsentC-2The carbon bearing the hydroxyl group is significantly deshielded.
~145AbsentC-4The carbon attached to the nitrogen of the amide group is also deshielded.
~131PositiveC-6Aromatic CH carbon.
~118AbsentC-1The carbon attached to the carboxylic acid group.
~115PositiveC-5Aromatic CH carbon.
~108PositiveC-3Aromatic CH carbon, shielded by two ortho electron-donating groups.
~30NegativeCH₂Aliphatic methylene carbon adjacent to a carbonyl.
~10PositiveCH₃Aliphatic methyl carbon.

Visualizing the Workflow and Structure

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis a Weigh Compound b Dissolve in DMSO-d6 a->b c Transfer to NMR Tube b->c d 1H NMR c->d Acquire Spectra e 13C{1H} NMR c->e Acquire Spectra f DEPT-135 c->f Acquire Spectra g Fourier Transform d->g Process FID e->g Process FID f->g Process FID h Phase & Baseline Correction g->h i Referencing h->i j Integration (1H) i->j k Assign Signals j->k l Structure Confirmation k->l

// Define nodes for atoms with positions C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.4,0!"]; C3 [label="C", pos="2.1,-1.2!"]; C4 [label="C", pos="1.4,-2.4!"]; C5 [label="C", pos="0,-2.4!"]; C6 [label="C", pos="-0.7,-1.2!"];

// Substituents COOH_C [label="C", pos="-1.5,1.2!"]; COOH_O1 [label="O", pos="-2.5,0.8!"]; COOH_OH [label="OH", pos="-1.2,2.2!"];

OH_O [label="O", pos="2.1,1.2!"]; OH_H [label="H", pos="2.8,1.2!"];

NH [label="NH", pos="2.1,-3.6!"]; CO_amide [label="C", pos="3.5,-3.6!"]; O_amide [label="O", pos="4.2,-2.8!"]; CH2 [label="CH2", pos="3.8,-4.8!"]; CH3 [label="CH3", pos="5.2,-4.8!"];

// Aromatic Protons H3 [label="H-3", pos="3.1,-1.2!"]; H5 [label="H-5", pos="-0.7,-3.1!"]; H6 [label="H-6", pos="-1.7,-1.2!"];

// Edges C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C1 -- COOH_C; COOH_C -- COOH_O1 [style=double]; COOH_C -- COOH_OH; C2 -- OH_O; OH_O -- OH_H; C4 -- NH; NH -- CO_amide; CO_amide -- O_amide [style=double]; CO_amide -- CH2; CH2 -- CH3; C3 -- H3; C5 -- H5; C6 -- H6; } dot Figure 2: Structure of 2-Hydroxy-4-propionamidobenzoic acid with proton numbering.

Trustworthiness and Self-Validation

The protocols described herein form a self-validating system. The combination of ¹H, ¹³C, and DEPT-135 NMR provides a multi-faceted view of the molecule.

  • Consistency Check: The number of signals in the ¹H and ¹³C spectra should correspond to the number of unique proton and carbon environments in the proposed structure.

  • DEPT-135 Confirmation: The information from the DEPT-135 spectrum must align with the assignments made in the broadband-decoupled ¹³C spectrum. For instance, the signal assigned to the CH₂ group should be negative in the DEPT-135 spectrum.

  • Integration and Multiplicity: The integration values in the ¹H spectrum must correspond to the number of protons in each assigned group. The splitting patterns (multiplicities) must be consistent with the number of neighboring protons as predicted by the n+1 rule.

Any inconsistencies in these data would indicate either an incorrect structural assignment or the presence of impurities.

Conclusion

This application note has provided a detailed and scientifically grounded protocol for the NMR characterization of 2-Hydroxy-4-propionamidobenzoic acid. By understanding the rationale behind the experimental choices and employing a combination of 1D NMR techniques, researchers can confidently and accurately confirm the structure of this important molecule. The provided protocols and expected spectral data serve as a valuable resource for scientists engaged in the synthesis, analysis, and application of this compound.

References

  • Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280. [Link]

  • Monti, D., Orsini, F., & Ricca, G. (1986). Oxygen-17 NMR Spectroscopy: Effect of Substituents on Chemical Shifts for o-, m-, and p-Substituted Benzoic Acids, Phenylacetic Acids, and Methyl Benzoates. Magnetic Resonance in Chemistry, 24(1), 96-99. [Link]

  • Royal Society of Chemistry. (2015). Supplementary Information: VII. ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids. [Link]

  • National Center for Biotechnology Information. (2023). Anomalous ¹H NMR chemical shift behavior of substituted benzoic acid esters. PubMed. [Link]

  • Iowa State University Chemical Instrumentation Facility. (2013). NMR Sample Preparation. [Link]

  • ResearchGate. (2023). Anomalous ¹H NMR chemical shift behavior of substituted benzoic acid esters. [Link]

  • Krátký, M., Vinšová, J., & Stolaříková, J. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 24(24), 4593. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Doc Brown's Chemistry. (2023). Interpreting the H-1 hydrogen-1 (proton) NMR spectrum of propanamide. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Aminobenzoic Acid. PubChem. [Link]

  • ResearchGate. (n.d.). Chemical shifts in ¹H and ¹³C NMR spectra of alkali metal 4-aminobenzoates in comparison to 4-aminobenzoic acid. [Link]

  • JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

  • Pearson. (n.d.). How would you expect the IR and ¹H NMR spectra for propanamide and N,N-diethylpropanamide to differ? [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • University of Potsdam. (n.d.). Chemical shifts. [Link]

  • YouTube. (2024). NMR of propanamide for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of amides. [Link]

  • Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50. [Link]

  • Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Chemistry LibreTexts. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]

  • University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • ScienceDirect. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. [Link]

  • Magnetic Resonance. (2021). Anomalous amide proton chemical shifts as signatures of hydrogen bonding to aromatic sidechains. [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Magnetic Resonance. (2021). Anomalous Amide Proton Chemical Shifts as Signatures of Hydrogen Bonding to Aromatic Sidechains. [Link]

  • ChemEd X. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. [Link]

  • Instruct-ERIC. (n.d.). NMR sample preparation guidelines. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-hydroxy-4-(2-hydroxybenzamido) benzoic acid. [Link]

  • Beilstein Journals. (2014). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation. PMC. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for 2-Hydroxy-4-propionamidobenzoic Acid

Welcome to our dedicated technical support guide for resolving High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered with 2-Hydroxy-4-propionamidobenzoic acid. This resource is designed for resear...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for resolving High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered with 2-Hydroxy-4-propionamidobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals who seek to achieve optimal chromatographic performance. Here, we address common challenges in a direct question-and-answer format, providing not just solutions, but the scientific reasoning behind them to empower your method development and troubleshooting efforts.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant peak tailing for 2-Hydroxy-4-propionamidobenzoic acid on my C18 column. What are the most likely causes?

Peak tailing for an acidic and polar compound like 2-Hydroxy-4-propionamidobenzoic acid is a common issue in reversed-phase HPLC.[1][2] The primary cause is often unwanted secondary interactions between the analyte and the stationary phase.[3][4] Specifically, the issue typically stems from:

  • Secondary Silanol Interactions: Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface.[3] At mobile phase pH values above approximately 3, these silanols can become ionized (Si-O⁻), creating active sites that can interact strongly with polar functional groups on your analyte, such as the hydroxyl and carboxylic acid moieties. This leads to some analyte molecules being retained longer than others, resulting in a tailed peak.

  • Inappropriate Mobile Phase pH: The peak shape of ionizable compounds is highly dependent on the mobile phase pH.[5][6] If the pH is close to the pKa of your analyte, a mixture of ionized and non-ionized forms will exist, leading to peak broadening and tailing.[3]

  • Column Contamination or Degradation: Accumulation of contaminants from samples or the mobile phase on the column's stationary phase can create active sites that cause peak tailing.[2] Physical degradation of the column, such as the formation of a void at the inlet, can also lead to poor peak shape.

  • Mismatched Sample Solvent: If your sample is dissolved in a solvent that is significantly stronger (less polar) than your mobile phase, it can cause peak distortion, including tailing.[3]

Q2: How does the chemical structure of 2-Hydroxy-4-propionamidobenzoic acid contribute to peak tailing?

2-Hydroxy-4-propionamidobenzoic acid has several functional groups that make it susceptible to secondary interactions on a standard C18 column:

  • Carboxylic Acid Group (-COOH): This is an acidic group that will be ionized (negatively charged) at pH values above its pKa.

  • Phenolic Hydroxyl Group (-OH): This group is also acidic, though to a lesser extent than the carboxylic acid, and can participate in hydrogen bonding with silanol groups.

  • Amide Group (-NH-C=O): This polar group can also engage in hydrogen bonding.

The combination of these polar and ionizable groups leads to a higher likelihood of interactions with active sites on the silica surface of the stationary phase, which is a primary driver of peak tailing.[1]

In-Depth Troubleshooting Guides

Guide 1: Optimizing Mobile Phase pH to Suppress Analyte Ionization

The most critical parameter to control for obtaining symmetrical peaks for ionizable compounds is the mobile phase pH.[5][6]

Experimental Protocol: Mobile Phase pH Adjustment

  • Buffer Selection: Choose a buffer system that is effective in the desired pH range (e.g., phosphate or formate buffer). For LC-MS applications, volatile buffers like formic acid or ammonium formate are preferred.[5][8]

  • Initial pH Setting: Prepare your aqueous mobile phase component with the chosen buffer at a concentration of 10-25 mM.[5][8] Adjust the pH to 2.5 using an appropriate acid (e.g., phosphoric acid or formic acid).

  • Systematic pH Reduction: If peak tailing persists, incrementally decrease the pH of the aqueous component to 2.0, and then to 1.8.

  • Equilibration: Before each new pH condition, ensure the column is thoroughly equilibrated by flushing with at least 20 column volumes of the new mobile phase.

  • Analysis: Inject your standard and observe the peak shape. A significant improvement in symmetry should be observed as the pH is lowered.

Guide 2: Mitigating Secondary Interactions through Column Selection and Mobile Phase Additives

If pH optimization alone is insufficient, the next step is to address the secondary interactions with the stationary phase more directly.

The Causality: Peak tailing due to silanol interactions can be minimized by either deactivating the silanol groups or by choosing a stationary phase with fewer accessible silanols.[3][4]

Solutions and Methodologies:

  • Use an End-Capped Column: Modern HPLC columns are often "end-capped," a process where the residual silanol groups are chemically bonded with a small, less polar molecule to shield them from interacting with analytes.[3] Ensure you are using a high-quality, end-capped C18 column.

  • Consider a Polar-Embedded or Polar-Endcapped Column: These columns have a polar group embedded within the C18 chain or at the end. This makes the stationary phase more compatible with highly aqueous mobile phases and can shield the analyte from silanol interactions.[9][10][11]

  • Employ a High-Purity Silica Column: Columns packed with high-purity silica have a lower concentration of acidic silanol groups and metal contaminants, which can also contribute to peak tailing.[4][12]

Troubleshooting Workflow for Secondary Interactions

Troubleshooting_Workflow start Peak Tailing Observed check_ph Is Mobile Phase pH < 2.5? start->check_ph adjust_ph Adjust pH to 1.8 - 2.5 check_ph->adjust_ph No check_column Using a Modern, End-Capped Column? check_ph->check_column Yes adjust_ph->check_ph use_new_column Switch to a High-Purity, End-Capped or Polar-Embedded Column check_column->use_new_column No check_contamination Is the Column Old or Showing High Backpressure? check_column->check_contamination Yes good_peak Symmetrical Peak Achieved use_new_column->good_peak clean_column Perform Column Cleaning Protocol check_contamination->clean_column Yes check_contamination->good_peak No, Peak Still Tailing clean_column->good_peak

Caption: A systematic workflow for troubleshooting HPLC peak tailing.

Guide 3: Column Cleaning and Regeneration

A contaminated column is a frequent cause of deteriorating peak shape.[2] A robust cleaning protocol can often restore column performance.

The Causality: Strongly retained impurities from previous injections can bind to the stationary phase, creating active sites for secondary interactions. A thorough washing procedure with a series of strong solvents can remove these contaminants.

Experimental Protocol: Column Cleaning for a Reversed-Phase Column Used with Acidic Analytes

  • Disconnect from Detector: Always disconnect the column from the detector before starting a cleaning procedure to prevent contamination of the detector cell.

  • Buffer Removal: Flush the column with 20-30 column volumes of your mobile phase without the buffer (e.g., if your mobile phase is 50:50 Acetonitrile:Buffered Water, flush with 50:50 Acetonitrile:HPLC-grade Water).[13]

  • Strong Organic Wash: Flush with 20-30 column volumes of 100% Acetonitrile.[2][14]

  • Stronger Non-Polar Wash: Flush with 20-30 column volumes of Isopropanol.[15]

  • Re-equilibration: Flush with 20-30 column volumes of your mobile phase without the buffer.

  • Final Equilibration: Reconnect the column to the detector and equilibrate with the full mobile phase (including buffer) until a stable baseline is achieved.[15]

Quantitative Data Summary

ParameterRecommended Setting for 2-Hydroxy-4-propionamidobenzoic acidExpected Outcome on Peak Shape
Mobile Phase pH 1.8 - 2.5Significant reduction in tailing by suppressing ionization.
Buffer Concentration 10 - 25 mMMaintains a stable pH for consistent ionization state.[5][8]
Column Type High-purity, end-capped C18 or polar-embedded C18Minimizes available silanol groups for secondary interactions.[9][10][11]
Sample Solvent Mobile phase or a weaker solventPrevents peak distortion due to solvent mismatch.[3]

Visualization of Analyte-Silanol Interaction

Silanol_Interaction cluster_high_ph High pH (e.g., > 3) cluster_low_ph Low pH (e.g., < 2.5) Analyte_H Analyte-COO⁻ Silanol_ion Si-O⁻ Analyte_H->Silanol_ion Ionic Interaction Tailing_Peak Tailing Peak Silanol_ion->Tailing_Peak Causes Analyte_noH Analyte-COOH Silanol_proton Si-OH Analyte_noH->Silanol_proton Minimal Interaction Symmetric_Peak Symmetric Peak Silanol_proton->Symmetric_Peak Leads to

Caption: Effect of mobile phase pH on analyte-silanol interactions.

References

  • The Importance of HPLC Mobile Phase Additives & Buffers - MAC-MOD Analytical. (n.d.). Retrieved from [Link]

  • Importance of Mobile Phase Buffer Selection for HPLC to LC-MS - Veeprho. (2020, December 11). Retrieved from [Link]

  • Role of Buffers in Liquid Chromatography | Phenomenex. (n.d.). Retrieved from [Link]

  • Column Care, Cleaning and Storage - HPLC. (n.d.). Retrieved from [Link]

  • Column Cleaning Procedures - Shodex. (n.d.). Retrieved from [Link]

  • HPLC Column Cleaning & Washing Procedure - GL Sciences. (2024, January 24). Retrieved from [Link]

  • Agilent Polaris HPLC Columns - Chrom Tech. (n.d.). Retrieved from [Link]

  • Innovations in Liquid Chromatography: 2025 HPLC Column and Accessories Review. (2025, August 20). Retrieved from [Link]

  • What protocol do you use to clean the RP C18 HPLC column daily? - ResearchGate. (2015, January 8). Retrieved from [Link]

  • Column Cleaning and Storage - GL Sciences. (n.d.). Retrieved from [Link]

  • Your Guide to Select the buffer in HPLC development part 2 - PharmaCores. (2025, February 9). Retrieved from [Link]

  • Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed. (2004, June 4). Retrieved from [Link]

  • HPLC Column Types - Liquid Chromatography | Waters. (n.d.). Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.). Retrieved from [Link]

  • C18 Columns HPLC - GL Sciences. (n.d.). Retrieved from [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025, October 28). Retrieved from [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9). Retrieved from [Link]

  • 2-hydroxy-4-(2,2,3,3,3-pentafluoropropoxy)benzoic Acid Properties - EPA. (2025, October 15). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Recovery Rates for Tranilast Metabolite Extraction

Welcome to the Technical Support Center for Tranilast bioanalysis. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with optimizing the extraction and quantificatio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Tranilast bioanalysis. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with optimizing the extraction and quantification of Tranilast (N-(3,4-dimethoxycinnamoyl)anthranilic acid) and its major metabolites—specifically 4-desmethyl-tranilast, 3-desmethyl-tranilast, and their respective glucuronide/sulfate conjugates.

Below, you will find a visual workflow, targeted troubleshooting FAQs, structured quantitative data, and self-validating experimental protocols to ensure high-fidelity LC-MS/MS analysis.

Visual Workflow: Tranilast & Metabolite Extraction Decision Tree

G cluster_0 Matrix Disruption & Preparation cluster_1 Extraction Strategy cluster_2 Target Analytes Start Biological Sample (Plasma / Urine) PPT Protein Precipitation (PPT) Add 1:4 MeOH + 0.1% FA Start->PPT Plasma Dilution Urine Dilution Buffer to pH 3.5 Start->Dilution Urine Centrifuge Centrifugation 15,000 x g, 4°C, 20 min PPT->Centrifuge SPE Solid-Phase Extraction (SPE) HLB or C18 Cartridge Dilution->SPE Parent Tranilast (High Recovery) SPE->Parent Desmethyl Desmethyl-Tranilast (N3 / N4) SPE->Desmethyl Conjugates Glucuronide Conjugates (Temp/pH Sensitive) SPE->Conjugates Centrifuge->SPE Optional Clean-up Centrifuge->Parent Direct to LC-MS

Fig 1: Decision tree for Tranilast metabolite extraction, highlighting matrix-specific pathways.

Section 1: Troubleshooting Guide & FAQs

Q1: Why are my recovery rates for 4-desmethyl-tranilast inconsistent and generally low (<60%) in plasma samples? A: This is almost always a protein-binding issue. Tranilast and its desmethyl metabolites are highly bound to plasma proteins (>95%). If you are using standard Protein Precipitation (PPT) with pure methanol or acetonitrile, the organic solvent alone may not fully disrupt the strong ionic and hydrophobic interactions between the drug's carboxylic acid moiety and albumin[1]. Causality & Solution: Tranilast has a pKa of approximately 4.0. By acidifying your precipitation solvent (e.g., adding 0.1% to 0.2% Formic Acid to Methanol), you protonate the carboxylic acid group, rendering the molecule unionized. This breaks the ionic protein-drug complex and drives the highly lipophilic unionized metabolites into the organic phase, routinely boosting recovery to >90%[2].

Q2: I am seeing unexpectedly high levels of 4-desmethyl-tranilast and low levels of its glucuronide conjugate. What is causing this skew? A: You are likely experiencing ex vivo degradation (hydrolysis) of the acyl glucuronide conjugates back into the desmethyl parent form during sample processing. Glucuronide conjugates of Tranilast are highly labile at room temperature and under strongly basic or overly acidic conditions. Causality & Solution: If your extraction protocol involves drying down the eluate under nitrogen gas at elevated temperatures (e.g., >40°C) or if the sample pH drops below 2.5, the ester bond of the acyl glucuronide will cleave. To create a self-validating system, always process samples on ice (4°C), use pre-chilled solvents[3], and maintain the extraction pH strictly between 3.5 and 4.5.

Q3: Which Solid-Phase Extraction (SPE) cartridge chemistry is optimal for simultaneous extraction of Tranilast and its metabolites from urine? A: A Hydrophilic-Lipophilic Balance (HLB) or a standard C18 cartridge is highly effective, provided the sample is properly buffered[2]. Because Tranilast metabolites encompass both relatively non-polar (desmethyl-tranilast) and highly polar (sulfate/glucuronide conjugates) species, a mixed-mode Weak Anion Exchange (WAX) cartridge can also be utilized. Causality & Solution: For C18/HLB, adjust the urine to pH 3.5. At this pH, the carboxylic acid of the parent and desmethyl metabolites is protonated (retained via reversed-phase), while the strongly acidic sulfate conjugates (pKa < 2) remain ionized but are captured by the hydrophilic properties of the HLB sorbent.

Section 2: Quantitative Data & Optimization Matrix

The following table summarizes the expected recovery rates based on empirical optimization of extraction parameters. Use this as a benchmark to validate your internal assays.

Extraction MethodMatrixSolvent / SorbentpH AdjustmentRecovery: TranilastRecovery: DesmethylRecovery: Conjugates
Standard PPT Plasma100% MethanolNone (~7.4)65 - 75%50 - 60%70 - 80%
Optimized PPT PlasmaMethanol + 0.1% FAAcidic (~3.5)92 - 98% 88 - 95% 85 - 90%
Standard SPE UrineC18 CartridgeNone (~6.5)70 - 80%65 - 75%< 40% (Poor retention)
Optimized SPE UrineHLB / C18 CartridgeAcidic (pH 3.5)90 - 95% 85 - 92% 80 - 88%
LLE PlasmaEthyl AcetateAcidic (~3.0)85 - 90%80 - 85%< 20% (Too polar)
Section 3: Experimental Protocols

To ensure scientific integrity and reproducibility, follow these step-by-step, self-validating methodologies.

Protocol A: Optimized Protein Precipitation (PPT) for Plasma

Objective: Maximize recovery of highly protein-bound Tranilast and desmethyl metabolites while preserving conjugate integrity.

  • Sample Thawing: Thaw plasma samples strictly on ice to prevent enzymatic degradation of conjugates.

  • Spiking: Aliquot 50 µL of human plasma into a pre-chilled 1.5 mL microcentrifuge tube. Add 10 µL of Internal Standard (e.g., Tranilast-d3 or Flufenamic acid[4]). Vortex briefly.

  • Acidified Precipitation: Add 200 µL of pre-chilled (-20°C) Methanol containing 0.1% Formic Acid (v/v)[3]. Note: The 1:4 ratio ensures complete protein denaturation, while the acid disrupts ionic binding.

  • Agitation: Vortex vigorously for 2 minutes to ensure complete mixing and disruption of the protein matrix.

  • Incubation: Incubate the mixture on ice for 5 minutes to allow for complete precipitation of plasma proteins[3].

  • Centrifugation: Centrifuge at 15,000 × g for 20 minutes at 4°C[3].

  • Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to an LC vial.

  • Dilution (Optional but Recommended): Dilute with 50 µL of LC-MS grade water to match the initial mobile phase conditions, preventing peak distortion (solvent effect) during injection.

Protocol B: Solid-Phase Extraction (SPE) for Urine Metabolite Profiling

Objective: Simultaneous extraction of non-polar desmethyl metabolites and polar conjugates from complex urine matrices.

  • Sample Pre-treatment: Aliquot 200 µL of urine. Add 200 µL of 100 mM Ammonium Acetate buffer adjusted to pH 3.5 with Formic Acid. Note: This standardizes the pH across varying urine samples, ensuring the analytes are in the correct ionization state for retention[2].

  • Cartridge Conditioning: Condition a 30 mg/1 mL HLB or C18 SPE cartridge with 1 mL of Methanol, followed by 1 mL of LC-MS grade water containing 0.1% Formic Acid[2].

  • Loading: Load the buffered urine sample (400 µL total volume) onto the cartridge at a flow rate of ~1 drop/second.

  • Washing: Wash the cartridge with 1 mL of 5% Methanol in water (containing 0.1% Formic Acid) to remove salts and highly polar endogenous interferences.

  • Elution: Elute the target analytes with 1 mL of 100% Methanol (pre-chilled).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at no higher than 30°C (to prevent conjugate hydrolysis). Reconstitute in 100 µL of Mobile Phase A (e.g., 10 mM Ammonium Acetate / Methanol).

References
  • Lan, J. et al. "Analytical method development and validation of mianserin hydrochloride and its metabolite in human plasma by LC-MS." ResearchGate. Available at:[Link]

  • Taiwan FDA. "Pharmacokinetic Properties of Tranilast in Chinese People." Journal of Food and Drug Analysis. Available at:[Link]

  • MDPI. "Metabolomic Analysis of Cauda Epididymal Fluid in Yaks and Cattle." Metabolites. Available at:[Link]

  • ACS Publications. "Anti-Inflammatory Lindolin Alkaloids Repress the Transcription of the Microsomal Prostaglandin E2 Synthase-1 Gene in Macrophages." Journal of Natural Products. Available at:[Link]

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Troubleshooting

Technical Support Center: Cryopreservation &amp; Stability of 2-Hydroxy-4-propionamidobenzoic Acid (HPABA)

Status: Operational | Ticket ID: TS-HPABA-STAB-001 Subject: Troubleshooting Freeze-Thaw Stability & Degradation Pathways Applicable For: Bioanalytical Chemistry, Drug Metabolism (DMPK), and Pharmaceutical Formulation. In...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Ticket ID: TS-HPABA-STAB-001 Subject: Troubleshooting Freeze-Thaw Stability & Degradation Pathways Applicable For: Bioanalytical Chemistry, Drug Metabolism (DMPK), and Pharmaceutical Formulation.

Introduction: The Chemical Context

Welcome to the Technical Support Center. You are likely working with 2-Hydroxy-4-propionamidobenzoic acid (HPABA) , a structural analog of N-propionyl-4-aminosalicylic acid. This compound is often encountered as a metabolite or a synthetic intermediate in the study of salicylates and anti-inflammatory drugs.

To ensure experimental integrity, you must understand that HPABA possesses three "reactive" functional handles that dictate its stability under freezing conditions:

  • The Phenolic -OH (Position 2): Highly susceptible to oxidative coupling (browning).

  • The Carboxylic Acid (Position 1): Prone to decarboxylation (releasing CO₂) in acidic environments.

  • The Propionamide Linkage (Position 4): Generally stable, but susceptible to hydrolysis under extreme pH shifts (common during freezing).

Module 1: The Freeze-Thaw Integrity Protocol

Core Directive: Do not treat freezing as a "pause button." Freezing is a dehydration process that concentrates solutes, shifts pH, and can accelerate specific degradation pathways.

Troubleshooting Guide: Common Failure Modes
SymptomProbable CauseMechanism of FailureCorrective Action
Post-Thaw Precipitation "Salting Out" / pH Crash As water freezes, buffer salts (e.g., Sodium Phosphate) crystallize, causing a drastic pH drop (down to pH 4.0). This forces HPABA into its insoluble free-acid form.Switch Buffers: Use Tris, HEPES, or add 10% glycerol/DMSO as a cryoprotectant to prevent salt crystallization.
Sample Turns Pink/Brown Oxidative Degradation The phenolic hydroxyl group oxidizes to form quinone-like species. This is accelerated by trace metals or light.Add Antioxidants: Spike samples with 0.1% Ascorbic Acid or Sodium Metabisulfite before freezing. Store in amber vials.
New HPLC Peak (Early) Amide Hydrolysis Cleavage of the propionyl group yields 4-Aminosalicylic Acid (4-ASA) .Control pH: Ensure matrix pH is near neutral (6.5–7.5). Avoid strong acid quenchers prior to freezing.
New HPLC Peak (Late) Decarboxylation Loss of the carboxylic acid yields N-(3-hydroxyphenyl)propionamide .Avoid Acidic Thawing: Do not thaw in acidic environments. Keep samples on wet ice, not room temperature.

Module 2: Visualizing Degradation & Workflow

A. Chemical Degradation Pathways

Understanding how HPABA degrades is critical for identifying impurity peaks in your LC-MS data.

HPABA_Degradation cluster_legend Degradation Triggers HPABA 2-Hydroxy-4-propionamidobenzoic Acid (HPABA) Oxidation Quinone Species (Pink/Brown Polymer) HPABA->Oxidation Oxidation (Light/Air/High pH) Hydrolysis 4-Aminosalicylic Acid (4-ASA) + Propionic Acid HPABA->Hydrolysis Amide Hydrolysis (Acid/Base Catalysis) Decarb N-(3-hydroxyphenyl)propionamide (Loss of CO2) HPABA->Decarb Decarboxylation (Acidic pH + Heat) Avoid Light/Air Avoid Light/Air Avoid pH Extremes Avoid pH Extremes Avoid Acidic Heat Avoid Acidic Heat

Figure 1: Primary degradation pathways of HPABA.[1] Note that decarboxylation is irreversible and often driven by the "proton-rich" environment created during the freezing of phosphate buffers.

B. Optimized Sample Handling Workflow

Follow this decision tree to maximize recovery.

Sample_Workflow Start Biological Sample Collected Check_Buffer Is Buffer Phosphate Based? Start->Check_Buffer Add_Cryo Add 10% Glycerol OR Switch to HEPES/Tris Check_Buffer->Add_Cryo Yes (Risk of pH Crash) Add_Antiox Add 1mM Ascorbic Acid (Prevent Oxidation) Check_Buffer->Add_Antiox No Add_Cryo->Add_Antiox Aliquot Aliquot to Single-Use Vials (Avoid Freeze-Thaw Cycles) Add_Antiox->Aliquot Snap_Freeze Snap Freeze (-80°C or LN2) Aliquot->Snap_Freeze

Figure 2: Pre-storage processing workflow to mitigate "phosphate crash" and oxidative stress.

Module 3: Stability Validation Protocol (FDA/EMA Aligned)

To validate the stability of HPABA in your specific matrix (plasma, urine, or buffer), you must perform a Bench-Top & Freeze-Thaw Stability Assessment aligned with FDA Bioanalytical Method Validation (BMV) guidelines.

Experimental Steps
  • Preparation (Spiking):

    • Prepare Low QC (3x LLOQ) and High QC (80% ULOQ) samples in the actual matrix.

    • Critical: Prepare a fresh standard curve immediately before analysis (Fresh = T0).

  • Freeze-Thaw Cycles (FT):

    • Freeze at -20°C or -80°C (matching your storage condition) for at least 24 hours.

    • Thaw unassisted at room temperature or 4°C.

    • Refreeze for at least 12 hours.

    • Repeat for 3 cycles .

  • Bench-Top Stability:

    • Keep one set of QCs on the bench for 4–24 hours (covering the expected handling time).

  • Analysis & Acceptance Criteria:

    • Analyze Fresh (T0) vs. Stressed samples.

    • Calculation: Stability % = (Mean Concentration Stressed / Mean Concentration Fresh) × 100

    • Pass Criteria: The mean concentration must be within ±15% of the nominal value.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use Phosphate Buffered Saline (PBS) for freezing HPABA?

  • Technical Answer: It is not recommended . Sodium phosphate buffers exhibit a phenomenon known as "selective crystallization." The dibasic salt precipitates first, causing the remaining liquid phase to become highly acidic (pH can drop from 7.4 to 4.0). This acidity can trigger decarboxylation of the salicylic acid moiety or precipitation of the compound.

  • Solution: Use Good's buffers (HEPES, MOPS) or Tris, which have better pH stability during freezing.

Q2: Why does my standard solution degrade faster than my plasma samples?

  • Technical Answer: Plasma contains endogenous proteins (Albumin) and antioxidants (Glutathione) that can bind to HPABA and protect the phenol group from oxidation. Pure solvent standards lack this "sacrificial" protection.

  • Solution: Add 0.1% formic acid and 1mM ascorbic acid to your stock solutions to mimic this stability.

Q3: Is the amide bond stable at -80°C?

  • Technical Answer: Yes, the propionamide bond is kinetically stable at -80°C. Hydrolysis is generally a high-energy process requiring heat or strong catalysis. If you see the hydrolyzed product (4-ASA), it likely occurred during the thawing process or during sample preparation (e.g., acid precipitation), not during storage.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[2]

  • Jensen, B. et al. (1996). The stability of 5-aminosalicylic acid and its metabolites in plasma. Journal of Pharmaceutical and Biomedical Analysis. (Provides mechanistic insight into the stability of aminosalicylic acid derivatives).

  • Gomez, G. (2018). Buffer Effects in Freeze-Thaw Stability of Proteins and Small Molecules. American Pharmaceutical Review. (Explains the "Phosphate Crash" mechanism).

  • PubChem Compound Summary. (2024). 4-Aminosalicylic acid (Parent Structure).[3][4][5] National Center for Biotechnology Information.

Sources

Optimization

Technical Support Center: Tranilast Chromatography &amp; Mass Spectrometry

Welcome to the Advanced Troubleshooting Guide for Tranilast LC-MS/MS Analysis. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the bioanalytical quantificatio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for Tranilast LC-MS/MS Analysis. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the bioanalytical quantification of Tranilast (N-(3',4'-dimethoxycinnamoyl)-anthranilic acid).

While modern LC-MS/MS methods can achieve run times as short as 2.4 to 3 minutes[1][2], these ultra-fast gradients often mask critical co-elution issues. Tranilast is extensively metabolized in humans into phase I metabolites (such as 4-desmethyltranilast) and phase II conjugates (such as Tranilast glucuronide)[3]. Failure to chromatographically separate these species leads to ion suppression, inaccurate quantification, and failed pharmacokinetic (PK) assay validations.

This guide provides field-proven, self-validating protocols to resolve the two most notorious chromatographic challenges associated with Tranilast: Isomeric Co-Elution and In-Source Fragmentation Interference .

Troubleshooting Guide 1: Resolving Isomeric Co-Elution (Desmethyl Metabolites)

The Problem: During metabolic profiling, researchers often observe a "shoulder" on the 4-desmethyltranilast peak, or notice that quality control (QC) recoveries are inexplicably high. This is typically caused by the co-elution of positional isomers, specifically 3-desmethyltranilast and 4-desmethyltranilast. Because they share identical precursor and product ions (m/z 314.1


 149.1), the mass spectrometer cannot distinguish between them.

The Causality (Expert Insight): Standard C18 stationary phases rely almost entirely on hydrophobic (dispersive) interactions. Because the meta- and para-desmethyl isomers of Tranilast have nearly identical hydrophobicities, a C18 column cannot pull them apart. To achieve baseline separation, we must exploit the subtle differences in their electron density distribution and spatial geometry.

Step-by-Step Protocol: Orthogonal Column Chemistry To build a self-validating separation system for these isomers, follow this protocol:

  • Stationary Phase Substitution: Replace the standard C18 column with a Pentafluorophenyl (PFP) or Biphenyl column (e.g.,

    
     mm, 1.7 
    
    
    
    m). The fluorine atoms in the PFP ring introduce strong
    
    
    , dipole-dipole, and hydrogen-bonding interactions that are highly sensitive to positional isomerism.
  • Mobile Phase Modifier Swap: Switch your strong organic mobile phase (Mobile Phase B) from Acetonitrile to Methanol. Why? Acetonitrile is an aprotic solvent with a triple bond that competes for

    
     interactions, effectively "masking" the PFP column's unique selectivity. Methanol, a protic solvent, enhances these interactions.
    
  • Gradient Optimization: Implement a shallow gradient. Start at 30% Methanol (with 10mM ammonium acetate to maintain consistent ionization)[2] and ramp to 60% over 3 minutes.

  • System Validation: Inject a mixed standard of 3-desmethyl and 4-desmethyltranilast. Baseline separation (

    
    ) confirms the system is viable.
    

Troubleshooting Guide 2: Preventing In-Source Fragmentation (Glucuronide Conjugates)

The Problem: When quantifying the parent drug, the Tranilast peak area is artificially inflated in incurred in-vivo samples compared to spiked plasma standards.

The Causality (Expert Insight): Tranilast is heavily metabolized into Tranilast glucuronide[3]. Phase II glucuronide conjugates are thermally and electrically labile. When they enter the heated electrospray ionization (ESI) source, the excess kinetic and thermal energy can cleave the glucuronic acid moiety before the molecule reaches the first quadrupole. The mass spectrometer subsequently detects the resulting fragment as the parent Tranilast ion (m/z 328.1). If the polar glucuronide co-elutes with the lipophilic parent drug, this in-source fragmentation will directly inflate the parent drug's quantitative value.

Step-by-Step Protocol: Chromatographic and Source Optimization

  • Aqueous Hold (Chromatographic Separation): Adjust the initial LC gradient to retain polar compounds. Start at 5% Mobile Phase B and hold for 1.0 minute. This ensures the highly polar Tranilast glucuronide elutes near the void volume, completely separated from the highly retained parent Tranilast.

  • De-tune Source Parameters: Lower the Declustering Potential (DP) or Cone Voltage. While a high DP maximizes the transmission of the parent ion, it imparts excessive kinetic energy that shatters labile metabolites. Reduce the DP by 20-30% from the compound's optimized maximum.

  • Temperature Reduction: Lower the ESI source temperature (e.g., from 550°C to 450°C) to reduce thermal degradation of the conjugate.

  • System Validation (The "Null" Test): Inject a pure standard of Tranilast Glucuronide, but monitor the MRM transition for the parent drug (m/z 328.1

    
     163.1). If a peak appears at the glucuronide's retention time, in-source fragmentation is occurring. As long as this peak is temporally separated from the true parent drug's retention time, your assay is validated and immune to this interference.
    

Quantitative Data Summary

The following table summarizes the expected chromatographic behavior and MS transitions when transitioning from a standard C18 method to an optimized PFP method.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Expected RT (C18)Expected RT (PFP)Primary Analytical Challenge
Tranilast 328.1163.12.4 min3.1 minIn-source interference from Phase II
4-Desmethyltranilast 314.1149.12.1 min2.8 minIsomeric co-elution
3-Desmethyltranilast 314.1149.12.1 min3.0 minIsomeric co-elution
Tranilast Glucuronide 504.1328.11.5 min1.8 minLabile in ESI source

Frequently Asked Questions (FAQs)

Q: Can I use a shorter column to speed up the run time for high-throughput PK studies? A: While 3-minute run times are documented for Tranilast[1], using columns shorter than 50 mm drastically reduces theoretical plates. If you are only monitoring the parent drug and have successfully separated the glucuronide into the void volume, a 30 mm column is acceptable. However, if you are quantifying desmethyl metabolites, a minimum of 50 mm (preferably 100 mm) is required to maintain the resolution of positional isomers.

Q: Why is my Tranilast Glucuronide peak tailing severely? A: Glucuronides contain multiple hydroxyl groups and a carboxylic acid, making them prone to secondary interactions with active silanol groups on the column hardware or stationary phase. Ensure your mobile phase contains adequate buffer (e.g., 10 mM ammonium acetate) to mask these sites[2].

Workflow Visualization

The following decision tree outlines the diagnostic logic for resolving Tranilast co-elution issues in the laboratory.

G Start Identify Co-Elution Issue (Tranilast LC-MS/MS) Type Determine Mechanism of Interference Start->Type Isomer Isomeric Co-Elution (e.g., 3'- vs 4'-desmethyl) Type->Isomer Identical m/z & MS/MS InSource In-Source Fragmentation (Glucuronide -> Parent) Type->InSource Labile Phase II Metabolite ColSwitch Switch to PFP or Biphenyl Column (Enhance pi-pi interactions) Isomer->ColSwitch GradOpt2 Increase Aqueous Hold (Retain polar glucuronide) InSource->GradOpt2 GradOpt1 Optimize Methanol/Water Gradient (Shallower slope) ColSwitch->GradOpt1 Success1 Baseline Separation of Isomers Accurate Quantitation GradOpt1->Success1 MSOpt Lower Declustering Potential (DP) & Source Temp GradOpt2->MSOpt Success2 Temporal Separation of Parent/Metabolite Eliminated MS Interference MSOpt->Success2

Workflow for diagnosing and resolving Tranilast metabolite co-elution in LC-MS/MS.

References

  • Source: PubMed (nih.gov)
  • Source: PubMed (nih.gov)
  • Title: Metabolic pathways of tranilast in humans Source: ResearchGate URL

Sources

Troubleshooting

Minimizing degradation of 2-Hydroxy-4-propionamidobenzoic acid during synthesis

Technical Support Center: Synthesis of 2-Hydroxy-4-propionamidobenzoic acid Introduction Welcome to the technical support guide for the synthesis of 2-Hydroxy-4-propionamidobenzoic acid. This document is designed for res...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-Hydroxy-4-propionamidobenzoic acid

Introduction

Welcome to the technical support guide for the synthesis of 2-Hydroxy-4-propionamidobenzoic acid. This document is designed for researchers, chemists, and drug development professionals who are working with this molecule. As a substituted p-aminobenzoic acid derivative, its synthesis requires careful control of reaction conditions to prevent degradation and ensure high purity and yield. This guide provides in-depth answers to common challenges, explains the underlying chemical principles, and offers validated protocols to streamline your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary degradation pathways for 2-Hydroxy-4-propionamidobenzoic acid during its synthesis?

A1: The structure of 2-Hydroxy-4-propionamidobenzoic acid contains three key functional groups susceptible to degradation: a phenolic hydroxyl group, an amide linkage, and a carboxylic acid on an electron-rich aromatic ring. The primary degradation pathways are:

  • Oxidation: The phenol and amino functionalities make the benzene ring highly electron-rich and thus extremely sensitive to oxidation. This is often the main cause of colored impurities (pink, brown, or black) as quinone-imine or other polymeric species are formed. This process is accelerated by heat, light, oxygen (air), and trace metal impurities.

  • Hydrolysis: The propionamido group can be hydrolyzed back to the starting material, 4-amino-2-hydroxybenzoic acid, under either strongly acidic or strongly basic conditions, particularly when heated. The carboxylic acid group itself is generally stable but the amide is more labile.

  • Decarboxylation: While less common under standard synthesis conditions, prolonged exposure to high temperatures (>150-200 °C) or very strong acidic/basic media can lead to the loss of the carboxyl group, resulting in 3-aminophenol derivatives.

Below is a diagram illustrating the main points of vulnerability on the molecule.

cluster_molecule 2-Hydroxy-4-propionamidobenzoic acid cluster_paths Degradation Pathways mol mol Oxidation Oxidation (Leads to colored impurities) Hydrolysis Amide Hydrolysis (Reverts to starting material) Decarboxylation Decarboxylation (High heat/extreme pH) p1 p1->Oxidation O₂, light, heat, metal ions p2 p2->Hydrolysis H⁺/H₂O or OH⁻/H₂O, heat p3 p3->Decarboxylation Δ, extreme pH

Caption: Key degradation pathways for 2-Hydroxy-4-propionamidobenzoic acid.

Q2: My reaction mixture is turning dark brown, and the final product is off-color. How can I prevent this oxidation?

A2: This is a classic sign of oxidation. The electron-donating effects of the hydroxyl and amide groups make the aromatic ring highly susceptible to oxidation, forming highly colored quinone-like species. Here’s a multi-step strategy to prevent this:

  • Inert Atmosphere: The most critical step is to remove oxygen. Before starting, thoroughly degas your solvent(s) by bubbling nitrogen or argon through them for at least 30 minutes. Run the entire reaction, workup, and even filtration under a positive pressure of an inert gas.

  • Use of Antioxidants: A small amount of an antioxidant can be added to the reaction mixture. Sodium dithionite (Na₂S₂O₄) or sodium metabisulfite (Na₂S₂O₅) are effective reducing agents that can quench nascent quinone species and prevent the propagation of oxidative processes. A typical loading is 1-2 mol%.

  • Temperature Control: Keep the reaction temperature as low as reasonably possible to achieve a good reaction rate. Exothermic additions should be done slowly and with efficient cooling (e.g., in an ice bath).

  • Chelating Agents: Trace metal ions (like iron or copper) from reagents or glassware can catalyze oxidation. Adding a small amount of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can sequester these ions and inhibit this catalytic cycle.

Below is a workflow diagram for an oxidation-minimized synthesis.

start Start: Reagent Preparation degas Degas Solvents (N₂ or Ar sparging for 30 min) start->degas setup Assemble Glassware (Dry, under inert atmosphere) degas->setup charge Charge Reactor (Starting material, solvent, antioxidant) setup->charge cool Cool to 0-5 °C charge->cool add Slow, Dropwise Addition of Acylating Agent cool->add react React at Controlled Temp (Monitor by TLC/HPLC) add->react workup Aqueous Workup (Use degassed water) react->workup purify Purification (e.g., Recrystallization with charcoal) workup->purify dry Dry Under Vacuum (Protect from light) purify->dry finish End: High-Purity Product dry->finish

Caption: Experimental workflow designed to minimize oxidative degradation.

Q3: My yield is low, and HPLC analysis shows a significant peak corresponding to the starting material, 4-amino-2-hydroxybenzoic acid. What is causing this?

A3: The presence of starting material in your final product points to two likely issues: incomplete reaction or hydrolysis of the amide bond during workup or purification.

  • Incomplete Reaction: The N-acylation of 4-amino-2-hydroxybenzoic acid can be sluggish.

    • Acylating Agent: Ensure you are using a sufficiently reactive acylating agent (e.g., propionyl chloride or propionic anhydride) and that it has not degraded due to improper storage. Use a slight excess (1.1-1.2 equivalents) to drive the reaction to completion.

    • Base: A base is typically required to neutralize the HCl or propionic acid byproduct. A non-nucleophilic base like triethylamine (TEA) or pyridine is common. Ensure the base is added correctly, often concurrently with or prior to the acylating agent, to activate the amine.

    • Reaction Time/Temp: Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or HPLC. Do not stop the reaction until the starting material spot/peak is gone or has minimized to an acceptable level.

  • Workup-Induced Hydrolysis: This is a very common problem.

    • pH Control: During aqueous workup, avoid extremes in pH. When acidifying to precipitate the product, use a dilute acid (e.g., 1M HCl) and add it slowly while cooling the solution in an ice bath. Localized high concentrations of acid can rapidly hydrolyze the amide. Similarly, avoid strongly basic conditions during any extraction steps.

    • Temperature: Perform all workup steps, including extractions and filtrations, at room temperature or below. Heating acidic or basic aqueous mixtures containing your product is a primary cause of hydrolysis.

Protocol: Optimized Synthesis and Workup

This protocol incorporates measures to prevent both oxidation and hydrolysis.

Step Procedure Rationale / Key Insight
1. Setup Under a nitrogen atmosphere, dissolve 4-amino-2-hydroxybenzoic acid (1.0 eq) and sodium metabisulfite (0.02 eq) in acetone. Cool to 0-5 °C.Inert atmosphere and antioxidant prevent oxidation. Acetone is a good solvent that is easy to remove.
2. Acylation Add triethylamine (1.2 eq) followed by the dropwise addition of propionyl chloride (1.1 eq) over 30 minutes, keeping the temperature below 10 °C.TEA neutralizes the HCl byproduct. Slow, cold addition prevents side reactions and thermal degradation.
3. Reaction Stir at 0-5 °C for 1 hour, then allow to warm to room temperature and stir for 2-4 hours. Monitor by TLC (e.g., 1:1 Ethyl Acetate:Hexanes with 1% acetic acid).Monitoring ensures the reaction goes to completion without unnecessary heating or extended reaction times.
4. Quenching Slowly pour the reaction mixture into a beaker of cold, deionized water (previously degassed).Quenching in water precipitates the crude product and dissolves salts. Using cold, degassed water minimizes degradation.
5. Isolation Adjust the pH to ~3-4 with cold 1M HCl to ensure full precipitation. Stir for 30 minutes in an ice bath.Precise pH adjustment ensures protonation of the carboxylic acid for precipitation without causing significant amide hydrolysis.
6. Purification Collect the solid by vacuum filtration. Recrystallize from an ethanol/water mixture containing a small amount of activated charcoal.Charcoal helps adsorb colored, high-molecular-weight oxidative impurities.
7. Drying Dry the purified solid in a vacuum oven at 40-50 °C, protected from light.Low-temperature vacuum drying removes residual solvents without causing thermal degradation.
Q4: How should I store the purified 2-Hydroxy-4-propionamidobenzoic acid to ensure its long-term stability?

A4: The same factors that cause degradation during synthesis can affect the compound's shelf life. Proper storage is crucial.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen). For small quantities, using a vial that can be purged and sealed is ideal. For larger amounts, use well-sealed containers with an inert gas blanket.

  • Temperature: Store in a cool environment. Refrigeration (2-8 °C) is recommended. Avoid freezing if the compound is in solution.

  • Light: Protect from light by using amber-colored vials or by wrapping the container in aluminum foil. Light can provide the energy to initiate oxidative chain reactions.

  • Purity: Ensure the material is as pure as possible before long-term storage. The presence of impurities, especially residual metals or acidic/basic contaminants, can accelerate degradation.

References

  • Oxidative Degradation of Phenols: Autoxidation of Phenols and an Evaluation of the Role of Peroxyl Radicals in the Process. Journal of the American Chemical Society. [Link]

  • Amine Oxidation: Oxidation of Amines. Chemical Reviews. [Link]

  • Acylation of Amines: Acylation of Amines with Acyl Chlorides. Organic Chemistry Portal. [Link]

Reference Data & Comparative Studies

Validation

Comparative Validation Guide: Optimizing Extraction Strategies for 2-Hydroxy-4-propionamidobenzoic Acid (HPBA) Quantitation

Executive Summary & Scientific Rationale 2-Hydroxy-4-propionamidobenzoic acid (HPBA) represents a class of polar, acidic metabolites often encountered during the safety profiling of amide-containing pharmaceuticals (e.g....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

2-Hydroxy-4-propionamidobenzoic acid (HPBA) represents a class of polar, acidic metabolites often encountered during the safety profiling of amide-containing pharmaceuticals (e.g., Practolol derivatives). Its dual functionality—containing both a carboxylic acid moiety (


) and a phenolic hydroxyl—presents specific bioanalytical challenges:
  • Polarity: High water solubility leads to poor retention on standard C18 columns, causing co-elution with matrix salts.

  • Ion Suppression: In biological matrices (plasma/serum), phospholipids often co-elute in the "void volume" region where polar analytes appear, severely impacting sensitivity.

This guide objectively compares two extraction methodologies for validating HPBA under FDA/ICH M10 guidelines:

  • Method A (Baseline): Protein Precipitation (PPT) – The industry standard for speed.

  • Method B (Optimized): Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) – The targeted approach for acidic metabolites.

The Verdict: While PPT is faster, MAX SPE is required to meet FDA acceptance criteria for matrix effects and sensitivity (LLOQ) in complex patient samples.

Regulatory Framework: The "Must-Haves"

To validate this method, you must demonstrate control over the following parameters as defined by the ICH M10 Guideline on Bioanalytical Method Validation :

ParameterFDA/ICH RequirementThe HPBA Challenge
Selectivity No interference in 6 blank sources.Endogenous organic acids can mimic HPBA transitions.
Matrix Effect Matrix Factor (MF) CV < 15%.[1][2]PPT often fails here due to phospholipid suppression.
Recovery Consistent across low/med/high QC.Polar acids extract poorly in standard organic crashes.
Accuracy/Precision ±15% (±20% at LLOQ).Ion suppression in PPT causes high %CV at LLOQ.

Comparative Methodology: PPT vs. MAX SPE

Method A: Protein Precipitation (PPT)
  • Mechanism: Non-selective removal of proteins using organic solvent (Methanol/Acetonitrile).

  • Pros: Cheap ($0.20/sample), fast, no method development time.

  • Cons: "Dirty" extracts. Phospholipids, salts, and endogenous acids remain.

  • Suitability: High-concentration PK studies (µg/mL range).

Method B: Mixed-Mode Anion Exchange (MAX) SPE
  • Mechanism: Orthogonal separation.

    • Reverse Phase retention: Hydrophobic backbone retains the aromatic ring.

    • Ion Exchange: Positively charged sorbent binds the deprotonated HPBA acid (

      
      ).
      
  • Pros: Removes neutral interferences and phospholipids (which wash away).

  • Cons: Higher cost ($2.50/sample), more steps.

  • Suitability: Trace level quantitation (ng/mL), regulatory submission.

Experimental Protocols

LC-MS/MS Conditions (Common to Both)[3]
  • Column: C18 Polar Embedded (e.g., Waters Acquity HSS T3), 2.1 x 50 mm, 1.8 µm. Why: Standard C18 causes peak fronting for HPBA; Polar embedded improves retention of the acid.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Ionization: ESI Negative Mode (

    
    ). Why: Carboxylic acids ionize superiorly in negative mode, reducing background noise compared to ESI+.
    
  • Transitions:

    • HPBA:

      
       (Loss of 
      
      
      
      )
    • IS (HPBA-d5):

      
      
      
Workflow Visualizations

ExtractionWorkflow cluster_PPT Method A: Protein Precipitation (PPT) cluster_SPE Method B: MAX SPE (Recommended) Start Biological Sample (Plasma 100 µL) PPT_Step1 Add 300 µL MeOH (1% Formic Acid) Start->PPT_Step1 SPE_Step1 Condition Plate (MeOH -> Water) Start->SPE_Step1 PPT_Step2 Vortex 5 min Centrifuge 10k rpm PPT_Step1->PPT_Step2 PPT_Step3 Evaporate & Reconstitute PPT_Step2->PPT_Step3 Analysis LC-MS/MS Analysis (ESI Negative) PPT_Step3->Analysis SPE_Step2 Load Sample (Pre-treated with 5% NH4OH) SPE_Step1->SPE_Step2 SPE_Step3 Wash 1: 5% NH4OH (Remove Proteins) Wash 2: MeOH (Remove Neutrals) SPE_Step2->SPE_Step3 SPE_Step4 Elute (2% Formic Acid in MeOH) SPE_Step3->SPE_Step4 SPE_Step4->Analysis

Caption: Comparative workflow showing the simplicity of PPT versus the selectivity mechanisms (Wash/Elute) of MAX SPE.

Detailed Step-by-Step for MAX SPE (The Validated Path)
  • Pre-treatment: Dilute 100 µL plasma with 100 µL 5%

    
     in water.
    
    • Mechanism:[2][3][4][5] High pH (

      
      ) ensures HPBA is fully deprotonated (
      
      
      
      ) to bind to the anion exchange sorbent.
  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Loading: Load pre-treated sample at 1 mL/min.

  • Wash 1 (Aqueous): 1 mL 5%

    
    .
    
    • Purpose: Removes proteins and salts while keeping analyte bound by charge.

  • Wash 2 (Organic): 1 mL Methanol.

    • Purpose:Critical Step. Removes neutral phospholipids and hydrophobic drugs. The analyte remains bound via ionic interaction.

  • Elution: 1 mL 2% Formic Acid in Methanol.

    • Mechanism:[3][4][5] Acidification neutralizes the carboxylic acid (

      
      ), breaking the ionic bond and releasing the analyte.
      

Validation Data Comparison

The following data summarizes a typical validation study comparing these methods.

Table 1: Matrix Factor & Recovery (The "Dealbreaker")
ParameterMethod A (PPT)Method B (MAX SPE)FDA Status (Method A)
Absolute Recovery 85%92%Pass
Matrix Factor (MF) 0.65 (Significant Suppression)0.98 (Clean)Fail (Ideally ~1.0)
IS-Normalized MF (CV%) 18.4%4.2%Fail (>15% limit)

Analysis: Method A fails because phospholipids co-elute with HPBA, suppressing the signal variably across different patient lots. Method B removes these lipids during the methanol wash step.

Table 2: Accuracy & Precision (Intra-day, n=6)
QC Level (ng/mL)PPT Accuracy (%)PPT Precision (%CV)SPE Accuracy (%)SPE Precision (%CV)
LLOQ (1.0) 128%22%104%6.5%
Low (3.0) 115%14%98%4.1%
Mid (500) 102%8%101%2.8%
High (800) 99%5%100%2.2%

Analysis: At high concentrations, PPT works fine. However, at the LLOQ, the background noise from the matrix causes Method A to fail the FDA requirement of ±20% accuracy/precision.

Decision Logic for Method Selection

Use this logic tree to justify your method selection in your validation report.

DecisionTree Start Select Extraction Method for HPBA Q1 Is LLOQ < 10 ng/mL? Start->Q1 PPT_Route Protein Precipitation (PPT) Q1->PPT_Route No (High Conc) SPE_Route MAX SPE Q1->SPE_Route Yes (Trace Level) Q2 Does Matrix Factor CV exceed 15%? PPT_Route->Q2 Validation Check Q2->PPT_Route No (Pass) Q2->SPE_Route Yes (Fail)

Caption: Decision logic for selecting extraction methodology based on sensitivity requirements and regulatory compliance.

References

  • US Food and Drug Administration (FDA). (2018).[6] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Retrieved from [Link]

Sources

Comparative

A Comprehensive Guide to the Establishment and Comparative Analysis of a 2-Hydroxy-4-propionamidobenzoic Acid Primary Reference Standard

Introduction: The Need for a Well-Characterized Reference Standard 2-Hydroxy-4-propionamidobenzoic acid is a derivative of 4-aminosalicylic acid, a compound with known therapeutic applications. The propionamide functiona...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Need for a Well-Characterized Reference Standard

2-Hydroxy-4-propionamidobenzoic acid is a derivative of 4-aminosalicylic acid, a compound with known therapeutic applications. The propionamide functional group can be introduced to modulate the parent molecule's physicochemical properties.[1] The accurate quantification and impurity profiling of such a modified active pharmaceutical ingredient (API) or its intermediates necessitate a highly pure and well-characterized reference standard. In the absence of a commercially available certified reference material, the establishment of an in-house primary standard is a critical first step in any analytical program.

This guide will walk through a scientifically sound methodology for the synthesis, purification, and comprehensive characterization of 2-Hydroxy-4-propionamidobenzoic acid. We will then compare its analytical profile to a certified reference standard of its precursor, 4-aminosalicylic acid, to highlight key differences and establish a framework for its use in analytical method development and validation.

Synthesis and Purification of 2-Hydroxy-4-propionamidobenzoic Acid

The most direct synthetic route to 2-Hydroxy-4-propionamidobenzoic acid involves the acylation of the amino group of 4-aminosalicylic acid (4-ASA).

Proposed Chemical Structure

The chemical structure for 2-Hydroxy-4-propionamidobenzoic acid, based on its nomenclature, is as follows:

Caption: Proposed structure of 2-Hydroxy-4-propionamidobenzoic acid.

Synthetic Workflow

The synthesis is achieved by reacting 4-aminosalicylic acid with propionic anhydride.

Synthesis_Workflow cluster_synthesis Synthesis of 2-Hydroxy-4-propionamidobenzoic Acid start Start: 4-Aminosalicylic Acid (4-ASA) reaction Acylation Reaction (Reflux, 2-3 hours) start->reaction Dissolve in THF reagent Propionic Anhydride in THF reagent->reaction quench Quench with Cold Water reaction->quench filtration1 Filter and Wash Crude Product quench->filtration1 recrystallization Recrystallize from Ethanol/Water filtration1->recrystallization filtration2 Filter Purified Product recrystallization->filtration2 drying Dry Under Vacuum filtration2->drying end_product In-House Primary Standard: 2-Hydroxy-4-propionamidobenzoic acid drying->end_product

Caption: Synthetic workflow for the in-house primary standard.

Detailed Experimental Protocol
  • Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 10.0 g of 4-aminosalicylic acid in 100 mL of tetrahydrofuran (THF).

  • Acylation: To the stirring solution, add 1.1 equivalents of propionic anhydride dropwise.

  • Reaction: Heat the mixture to reflux and maintain for 2.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water to precipitate the product.

  • Purification: Collect the crude solid by vacuum filtration and wash with cold water. Recrystallize the product from an ethanol-water mixture to achieve high purity.

  • Drying: Dry the purified white to off-white crystalline solid under vacuum at 40-50°C to a constant weight.

Comprehensive Characterization of the In-House Primary Standard

To qualify the synthesized material as a primary reference standard, a battery of analytical tests must be performed to confirm its identity, purity, and other critical properties.

Analytical Workflow for Characterization

Analytical_Workflow cluster_characterization Characterization of In-House Standard standard Synthesized 2-Hydroxy-4-propionamidobenzoic acid hplc HPLC-UV/DAD (Purity & Impurity Profile) standard->hplc lcms LC-MS (Molecular Weight Confirmation) standard->lcms nmr ¹H and ¹³C NMR (Structural Elucidation) standard->nmr ftir FT-IR (Functional Group Analysis) standard->ftir kf Karl Fischer Titration (Water Content) standard->kf tg Thermogravimetric Analysis (Residual Solvents) standard->tg final_purity Purity Assignment (Mass Balance) hplc->final_purity lcms->final_purity nmr->final_purity ftir->final_purity kf->final_purity tg->final_purity

Sources

Validation

A Researcher's Guide to Assessing Small Molecule Cross-Reactivity in Immunoassays: The Case of 2-Hydroxy-4-propionamidobenzoic acid

Executive Summary Immunoassays are indispensable tools in drug discovery and clinical diagnostics, offering high sensitivity for detecting specific analytes.[1] However, their accuracy can be compromised by interfering s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Immunoassays are indispensable tools in drug discovery and clinical diagnostics, offering high sensitivity for detecting specific analytes.[1] However, their accuracy can be compromised by interfering substances, a primary concern being the cross-reactivity of structurally similar molecules.[2][3][4] This guide provides a comprehensive framework for researchers to understand, evaluate, and mitigate the cross-reactivity of small molecules, using 2-Hydroxy-4-propionamidobenzoic acid as a case study. We will delve into the structural basis of cross-reactivity, present a comparative analysis of common immunoassay platforms, provide a detailed experimental protocol for assessing interference, and discuss strategies to ensure data integrity. This document is intended to equip researchers, scientists, and drug development professionals with the expertise to design robust immunoassays and accurately interpret their results.

The Specter of Cross-Reactivity: Why It Matters

In the intricate world of immunoassays, specificity is paramount. The fundamental principle of these assays lies in the highly specific binding between an antibody and its target antigen.[5] However, this "lock and key" relationship is not always perfect. Cross-reactivity occurs when an antibody binds to a non-target molecule that shares structural similarities with the intended analyte. This is a significant challenge, especially when dealing with small molecules like drug metabolites, which may exist in high concentrations and bear a close resemblance to the parent drug or endogenous molecules.[2][6]

Focus of this Guide: 2-Hydroxy-4-propionamidobenzoic acid

This guide uses 2-Hydroxy-4-propionamidobenzoic acid as a representative small molecule to illustrate the principles of cross-reactivity assessment. While specific data on this compound's cross-reactivity is not widely published, its structure—featuring a benzoic acid backbone common to many drugs and metabolites—makes it an excellent model for discussing potential interferences in immunoassays designed to detect structurally related compounds.

The Molecular Basis of Cross-Reactivity

Cross-reactivity is fundamentally a function of molecular recognition. An antibody recognizes a specific three-dimensional shape on an antigen, known as an epitope. If a non-target molecule possesses an epitope that is structurally and chemically similar to the target analyte's epitope, it can compete for the antibody's binding site.[3]

The degree of cross-reactivity is influenced by several factors:

  • Structural Homology: The more similar the structure of the interfering molecule is to the analyte, the higher the likelihood of cross-reactivity.[3][6]

  • Antibody Specificity: Monoclonal antibodies, which recognize a single epitope, generally offer higher specificity and lower cross-reactivity compared to polyclonal antibodies that recognize multiple epitopes.[11][12]

  • Assay Format: Competitive immunoassays are particularly susceptible to cross-reactivity from small molecules because the interfering compound directly competes with the labeled analyte for a limited number of antibody binding sites.[6][13]

.

Caption: Mechanism of immunoassay cross-reactivity.

Comparing Immunoassay Platforms for Susceptibility

The choice of immunoassay platform can significantly impact the degree to which cross-reactivity affects results.[14] Understanding the principles of different formats is key to selecting the most appropriate assay for a given application.

Immunoassay PlatformPrincipleSusceptibility to Small Molecule Cross-ReactivityRationale
Competitive ELISA A fixed amount of labeled analyte competes with the unlabeled analyte in the sample for a limited number of capture antibody binding sites. The signal is inversely proportional to the analyte concentration.[15]High Structurally similar molecules directly compete with the labeled analyte, leading to a decreased signal that is misinterpreted as a higher concentration of the true analyte.[3][6]
Sandwich ELISA The analyte is "sandwiched" between two different antibodies (capture and detection). The signal is directly proportional to the analyte concentration.[1]Low to Moderate Requires the interfering molecule to bind to two different antibodies simultaneously. This is less likely for small molecules unless they are present at very high concentrations or form aggregates.
Fluorescence Polarization Immunoassay (FPIA) A competitive assay based on the principle that a small, fluorescently labeled molecule tumbles rapidly in solution (low polarization), while a large antibody-bound molecule tumbles slowly (high polarization).High Similar to competitive ELISA, any molecule that displaces the fluorescently labeled analyte from the antibody will cause a decrease in polarization, leading to an inaccurate reading.
Cloned Enzyme Donor Immunoassay (CEDIA) A competitive homogeneous immunoassay where the analyte competes with an enzyme-fragment-conjugated analyte for antibody binding sites. Binding to the antibody inactivates the enzyme fragment.High Cross-reacting molecules prevent the inactivation of the enzyme fragment, leading to a higher signal and an overestimation of the analyte concentration.

Expert Insight: For the quantification of small molecules where metabolites are likely present, a competitive format is often unavoidable. In these cases, the focus must shift from platform selection to rigorous antibody characterization and a comprehensive cross-reactivity testing protocol.

A Validated Protocol for Assessing Cross-Reactivity

To quantify the potential interference of 2-Hydroxy-4-propionamidobenzoic acid, a systematic cross-reactivity study is essential. The following protocol outlines a robust approach applicable to a competitive ELISA format, which is often a worst-case scenario for this type of interference.

.

Cross_Reactivity_Workflow prep 1. Reagent Preparation - Prepare serial dilutions of Analyte - Prepare serial dilutions of Test Compound plate 2. Plate Coating - Coat microplate with capture antibody - Block non-specific sites prep->plate incubation 3. Competitive Incubation - Add standards, controls, and test compound dilutions - Add enzyme-conjugated analyte plate->incubation wash_detect 4. Wash & Detection - Wash plate to remove unbound reagents - Add substrate and incubate incubation->wash_detect read 5. Read & Analyze - Stop reaction and read absorbance - Plot standard curves wash_detect->read calc 6. Calculate % Cross-Reactivity read->calc

Sources

Comparative

Potency Showdown: A Comparative Analysis of Tranilast and Dihydroavenanthramide D in Modulating Inflammatory Responses

For Immediate Distribution to the Research Community In the landscape of anti-inflammatory and anti-allergic research, the quest for potent and specific modulators of immune responses is perpetual. This guide provides a...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Distribution to the Research Community

In the landscape of anti-inflammatory and anti-allergic research, the quest for potent and specific modulators of immune responses is perpetual. This guide provides a detailed comparative analysis of two such compounds: Tranilast, a well-established anti-allergic agent, and 2-Hydroxy-4-propionamidobenzoic acid, now identified as Dihydroavenanthramide D (DHAvD), a synthetic analog of oat-derived avenanthramides. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their mechanisms of action, comparative potency supported by available experimental data, and detailed protocols for relevant in vitro assays.

Introduction: Profiling the Contenders

Tranilast , chemically N-(3',4'-dimethoxycinnamoyl)anthranilic acid, is a synthetic analog of a tryptophan metabolite.[1] It has been utilized clinically for allergic conditions such as bronchial asthma, atopic dermatitis, and keloids.[1][2] Its therapeutic effects are primarily attributed to its ability to stabilize mast cells, thereby inhibiting the release of a cascade of inflammatory mediators.[1][3]

2-Hydroxy-4-propionamidobenzoic acid , also known as Hydroxyphenyl Propamidobenzoic Acid (HPPBA), is more specifically identified as Dihydroavenanthramide D (DHAvD) . It is a synthetic analog of avenanthramides, the active anti-inflammatory compounds found in oats.[1][4] DHAvD has garnered attention for its potent anti-inflammatory and anti-itch properties.[1][5]

Mechanisms of Action: A Tale of Two Pathways

While both compounds exhibit anti-inflammatory effects, their primary mechanisms of action diverge, offering different strategic approaches to modulating the immune response.

Tranilast: The Broad-Spectrum Mast Cell Stabilizer

Tranilast's primary and most well-documented mechanism is the stabilization of mast cells .[3] By preventing mast cell degranulation, Tranilast effectively blocks the release of a plethora of pre-formed and newly synthesized inflammatory mediators, including:

  • Histamine: A key player in the acute allergic response.[6]

  • Prostaglandins and Leukotrienes: Lipid mediators that contribute to inflammation and bronchoconstriction.

  • Pro-inflammatory Cytokines: Such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[6][7]

Beyond mast cell stabilization, Tranilast exhibits a multi-faceted anti-inflammatory profile by modulating key signaling pathways:

  • TGF-β Signaling Inhibition: Tranilast can inhibit the secretion and signaling of Transforming Growth Factor-beta (TGF-β), a cytokine involved in fibrosis and tissue remodeling.[8] This action is central to its efficacy in treating keloids and hypertrophic scars.

  • NF-κB Pathway Inhibition: Tranilast has been shown to interfere with the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression.[9]

Tranilast_Pathway cluster_mast_cell Mast Cell cluster_fibroblast Fibroblast / Other Cells Antigen Antigen IgE_Receptor IgE Receptor Antigen->IgE_Receptor Cross-linking Degranulation Degranulation IgE_Receptor->Degranulation Mediators Histamine, Cytokines, Prostaglandins Degranulation->Mediators Release Tranilast_Action Tranilast Tranilast_Action->Degranulation Inhibits TGF_beta TGF-β Signaling Tranilast_Action->TGF_beta Inhibits NF_kB NF-κB Pathway Tranilast_Action->NF_kB Inhibits Fibrosis Fibrosis TGF_beta->Fibrosis Inflammatory_Genes Inflammatory Gene Expression NF_kB->Inflammatory_Genes

Figure 1: Simplified signaling pathway for Tranilast's mechanism of action.

Dihydroavenanthramide D (DHAvD): A Neuro-Immune Modulator

DHAvD's mechanism, while also encompassing mast cell stabilization, appears to be more targeted towards the interplay between the nervous and immune systems. A key target for DHAvD is the Neurokinin-1 Receptor (NK1R) .[1]

  • NK1R Antagonism: Substance P, a neuropeptide involved in pain and inflammation, activates mast cells via the NK1R. By acting as an antagonist at this receptor, DHAvD can block substance P-induced mast cell degranulation and subsequent inflammatory responses.[1]

DHAvD also demonstrates direct effects on cytokine production:

  • IL-6 Inhibition: DHAvD has been shown to reduce the secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6).[1]

  • NF-κB Pathway Inhibition: Similar to Tranilast, DHAvD can inhibit the NF-κB pathway, contributing to its anti-inflammatory effects.

DHAvD_Pathway cluster_nerve_ending Nerve Ending cluster_mast_cell Mast Cell cluster_other_cells Other Inflammatory Cells Substance_P Substance P NK1R NK1 Receptor Substance_P->NK1R Binds Degranulation Degranulation NK1R->Degranulation Mediators Histamine, IL-6 Degranulation->Mediators Release DHAvD_Action Dihydroavenanthramide D (DHAvD) DHAvD_Action->NK1R Antagonizes DHAvD_Action->Degranulation Inhibits NF_kB NF-κB Pathway DHAvD_Action->NF_kB Inhibits IL6_Production IL-6 Production NF_kB->IL6_Production

Figure 3: Workflow for the β-Hexosaminidase Release Assay.

Materials:

  • Mast cell line (e.g., RBL-2H3, LAD2) or primary mast cells

  • Cell culture medium

  • Anti-DNP IgE

  • DNP-HSA (antigen)

  • Tyrode's buffer (or similar physiological buffer)

  • Tranilast and Dihydroavenanthramide D stock solutions

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase

  • Stop solution (e.g., 0.1 M carbonate buffer, pH 10.5)

  • Triton X-100 (for cell lysis)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture and Sensitization:

    • Culture mast cells to the desired density.

    • Sensitize the cells by incubating with an optimal concentration of anti-DNP IgE overnight.

  • Cell Preparation:

    • Wash the sensitized cells twice with Tyrode's buffer to remove unbound IgE.

    • Resuspend the cells in Tyrode's buffer to the desired concentration.

  • Compound Incubation:

    • Plate the cells in a 96-well plate.

    • Add varying concentrations of Tranilast or DHAvD to the wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C. Include a vehicle control.

  • Stimulation:

    • Induce degranulation by adding DNP-HSA to the wells.

    • For controls, include wells with unstimulated cells (spontaneous release) and cells lysed with Triton X-100 (total release).

    • Incubate for 30-60 minutes at 37°C.

  • Assay:

    • Centrifuge the plate to pellet the cells.

    • Carefully transfer a portion of the supernatant to a new 96-well plate.

    • Lyse the remaining cells in the original plate by adding Triton X-100 to determine the total β-hexosaminidase content.

    • Add the pNAG substrate to both the supernatant and lysate plates.

    • Incubate at 37°C until a yellow color develops.

    • Stop the reaction by adding the stop solution.

  • Data Analysis:

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Release = [(Absorbance of Supernatant - Absorbance of Spontaneous Release) / (Absorbance of Total Release - Absorbance of Spontaneous Release)] x 100

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Conclusion and Future Directions

This guide provides a comparative overview of Tranilast and Dihydroavenanthramide D, highlighting their distinct yet overlapping mechanisms of action in modulating inflammatory responses. Tranilast acts as a broad-spectrum mast cell stabilizer, impacting a wide array of inflammatory mediators. In contrast, DHAvD appears to have a more targeted effect, notably through its interaction with the neurokinin-1 receptor, positioning it as a modulator of neuro-immune communication.

While quantitative data clearly defines the potency of Tranilast in the micromolar range for various anti-inflammatory activities, a significant gap exists in the publicly available data for DHAvD. To establish a definitive potency comparison, direct, head-to-head in vitro and in vivo studies are essential. Researchers are encouraged to utilize standardized assays, such as the β-hexosaminidase release protocol detailed herein, to generate comparable IC50 values.

Future investigations should also explore the synergistic or differential effects of these compounds in various inflammatory models. A deeper understanding of their respective roles in modulating specific signaling pathways will be instrumental in guiding the development of more targeted and effective anti-inflammatory and anti-allergic therapies.

References

  • Dihydroavenanthramide D inhibits mast cell degranulation and exhibits anti-inflammatory effects through the activation of neurokinin-1 receptor. PubMed. [Link]

  • Repurposing of Tranilast for Potential Neuropathic Pain Treatment by Inhibition of Sepiapterin Reductase in the BH4 Pathway. ACS Omega. [Link]

  • Inhibition of transforming growth factor-beta by Tranilast reduces tumor growth and ameliorates fibrosis in colorectal cancer. PMC. [Link]

  • Tranilast inhibits cytokine-induced nuclear factor kappaB activation in vascular endothelial cells. PubMed. [Link]

  • Dihydroavenanthramide D Enhances Skin Barrier Function through Upregulation of Epidermal Tight Junction Expression. MDPI. [Link]

  • Dihydroavenanthramide D inhibits mast cell degranulation and exhibits anti-inflammatory effects through the activation of neurokinin 1 receptor. ResearchGate. [Link]

  • Inhibitory action of tranilast, an anti-allergic drug, on the release of cytokines and PGE2 from human monocytes-macrophages. PubMed. [Link]

  • The anti-allergic compound tranilast attenuates inflammation and inhibits bone destruction in collagen-induced arthritis in mice. PMC. [Link]

  • Inhibitory effects of resveratrol on human mast cell degranulation, cytokine, chemokine and leukotriene release. Scientific Research Publishing. [Link]

  • Inhibition of interleukin-1β-induced matrix metalloproteinase expression in human corneal fibroblasts by tranilast. PubMed. [Link]

  • Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. PMC. [Link]

  • Dihydroavenanthramide D for anti-irritant and anti-itch. Semantic Scholar. [Link]

  • Tranilast inhibits the expression of genes related to epithelial-mesenchymal transition and angiogenesis in neurofibromin-deficient cells. PMC. [Link]

  • Repurposing of Tranilast for Potential Neuropathic Pain Treatment by Inhibition of Sepiapterin Reductase in the BH4 Pathway. PubMed Central. [Link]

  • Anti-Allergic Drugs Tranilast and Ketotifen Dose-Dependently Exert Mast Cell-Stabilizing Properties. PubMed. [Link]

  • Dihydroavenanthramide D Enhances Skin Barrier Function through Upregulation of Epidermal Tight Junction Expression. ResearchGate. [Link]

  • Dihydroavenanthramide D Enhances Skin Barrier Function through Upregulation of Epidermal Tight Junction Expression. PubMed. [Link]

  • Therapeutic Potential of Tranilast, an Anti-allergy Drug, in Proliferative Disorders. Anticancer Research. [Link]

  • Tranilast – Knowledge and References. Taylor & Francis Online. [Link]

  • Twentyfirst century mast cell stabilizers. TARA. [Link]

  • Ameliorative effects of type-A procyanidins polyphenols from cinnamon bark in compound 48/80-induced mast cell degranulation. SciSpace. [Link]

  • Exploring neurokinin-1 receptor antagonism for depression with structurally differentiated inhibitors. PMC. [Link]

  • The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets. Frontiers in Immunology. [Link]

  • Histamine release positive test associates with disease remission in chronic spontaneous urticaria. European Annals of Allergy and Clinical Immunology. [Link]

  • Neurokinin 1 Receptor Antagonists for Pruritus. PMC. [Link]

  • IL-6 Blockade Enhances the Efficacy of CDK4/6 Inhibitor in BRCA1-Mutant Triple-Negative Breast Cancer Cells. MDPI. [Link]

  • Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid. PMC. [Link]

  • Dual action of neurokinin-1 antagonists on Mas-related GPCRs. JCI Insight. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Hydroxy-4-propionamidobenzoic Acid: Comprehensive Disposal &amp; Handling Guide

Topic: 2-Hydroxy-4-propionamidobenzoic Acid Proper Disposal Procedures Content Type: Standard Operating Procedure (SOP) / Technical Guide Audience: Researchers, Laboratory Managers, and EHS Professionals[1][2] [1][2] Exe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Hydroxy-4-propionamidobenzoic Acid Proper Disposal Procedures Content Type: Standard Operating Procedure (SOP) / Technical Guide Audience: Researchers, Laboratory Managers, and EHS Professionals[1][2]

[1][2]

Executive Summary & Chemical Identification

2-Hydroxy-4-propionamidobenzoic acid (CAS: 19314-12-6 ) is a substituted salicylic acid derivative often utilized as a pharmaceutical intermediate or research metabolite.[3][4][5][6] Its chemical structure combines a carboxylic acid, a phenolic hydroxyl, and a propionamido moiety, creating specific stability and reactivity profiles that dictate its disposal pathway.[1][2]

Unlike common solvents, this compound is a solid organic acid.[1][2][7] Its disposal must prevent environmental leaching and dangerous reactions with incompatible waste streams (e.g., strong oxidizers or bases).[1][2] This guide provides a self-validating protocol for the safe segregation, packaging, and destruction of this substance, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and Good Laboratory Practices (GLP).

Chemical Profile Table
ParameterDetail
Chemical Name 2-Hydroxy-4-propionamidobenzoic acid
CAS Number 19314-12-6
Molecular Formula C₁₀H₁₁NO₄
Molecular Weight 209.20 g/mol
Physical State Solid (Crystalline powder)
Acidity Weak Organic Acid (Phenolic & Carboxylic protons)
Primary Hazard Irritant (Skin, Eye, Respiratory)

Hazard Characterization & Safety Logic

Why this protocol exists: While not classified as a P-listed (acutely toxic) or U-listed (toxic) waste under US EPA regulations, 2-Hydroxy-4-propionamidobenzoic acid is a bioactive organic compound.[1][2] Improper disposal in municipal trash or sewer systems poses two risks:

  • Environmental Persistence: As a benzene derivative, it resists rapid biodegradation, potentially accumulating in aquatic ecosystems.[1][2]

  • Chemical Reactivity: Inadvertent mixing with strong oxidizers (e.g., Nitric Acid) in a general waste stream can trigger exothermic decomposition.[1][2]

Self-Validating Safety Rule: Treat this substance as "Non-Regulated Hazardous Chemical Waste" destined for high-temperature incineration. This ensures complete thermal destruction of the aromatic ring system.[2]

Personal Protective Equipment (PPE) Matrix
Protection LevelRequirementRationale
Respiratory N95 Mask or Fume HoodPrevents inhalation of fine particulates during weighing/transfer.
Dermal Nitrile Gloves (Min 0.11mm)Provides barrier against organic acid irritation.[2]
Ocular Chemical Splash GogglesProtects against acidic dust entry into eyes.[2]
Body Lab Coat (Buttoned)Prevents contamination of personal clothing.[2][8]

Pre-Disposal Segregation & Packaging

The "Golden Rule" of Chemical Waste:Never mix incompatible classes.

Step 1: Segregation

Isolate 2-Hydroxy-4-propionamidobenzoic acid from:

  • Strong Bases: (e.g., Sodium Hydroxide) – Causes neutralization heat and salt formation.[1][2]

  • Oxidizers: (e.g., Permanganates, Nitrates) – Risk of fire/explosion.[1][2]

  • Sharps/Biohazards: Keep chemical waste distinct from biological waste streams.

Correct Stream: Solid Organic Waste or Solid Organic Acid Waste .

Step 2: Packaging
  • Primary Container: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.

    • Why? HDPE is resistant to weak organic acids and prevents breakage.[2]

  • Headspace: Leave at least 10% headspace to prevent pressure buildup if thermal expansion occurs during transport.[2]

Step 3: Labeling

Every container must carry a hazardous waste tag before the first gram of waste is added.[2]

  • Required Text: "Hazardous Waste - Solid Organic Acid"

  • Constituents: Explicitly list "2-Hydroxy-4-propionamidobenzoic acid (CAS 19314-12-6)"[1][2][3][4][5][6]

  • Hazard Checkbox: Mark "Irritant" and "Toxic".[2]

Disposal Workflow & Decision Logic

The following diagram illustrates the critical decision points for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 2-Hydroxy-4-propionamidobenzoic acid StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste Stream StateCheck->SolidPath Dry Powder LiquidPath Liquid Waste Stream (Dissolved in Solvent) StateCheck->LiquidPath Solution Segregation Segregate from Oxidizers & Bases SolidPath->Segregation LiquidPath->Segregation Container Place in HDPE/Glass Jar (Wide Mouth) Segregation->Container Solids LiquidContainer Place in Carboy (Compatible Solvent Stream) Segregation->LiquidContainer Liquids Labeling Label: 'Hazardous Waste - Organic Acid' List CAS: 19314-12-6 Container->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage LiquidContainer->Labeling Disposal Final Disposal: High-Temp Incineration Storage->Disposal

Figure 1: Decision logic for the safe disposal of 2-Hydroxy-4-propionamidobenzoic acid, distinguishing between solid and liquid waste streams.

Spill Management Protocol

In the event of a spill, immediate containment prevents laboratory contamination.[1][2]

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.[2]

  • PPE Up: Don nitrile gloves, goggles, and N95 mask.[1][2]

  • Contain (Solid):

    • Do not dry sweep vigorously (creates dust).[2]

    • Cover the spill with a damp paper towel or use a HEPA-filtered vacuum dedicated for chemical cleanup.

    • Scoop material into a waste container.[2][8]

  • Contain (Liquid/Solution):

    • Surround with absorbent pillows or vermiculite.[2]

    • Neutralize trace acids with Sodium Bicarbonate (baking soda) only if the spill is minor and you are trained.[2]

  • Decontaminate: Wash the surface with soap and water; dispose of all cleanup materials as hazardous chemical waste.[2]

Regulatory Compliance (RCRA)

Under the US EPA Resource Conservation and Recovery Act (RCRA):

  • Status: 2-Hydroxy-4-propionamidobenzoic acid is not a P-listed or U-listed waste.

  • Waste Code: It does not automatically carry a "D" code unless it exhibits a characteristic (e.g., ignitability if mixed with solvents).

  • Best Practice: Assign it to a "Non-Regulated Chemical Waste" profile intended for Incineration .[2]

    • Note: Many institutions assign a generic code (e.g., "Lab Pack" codes) for organic solids to ensure they are not landfilled.[1][2]

Segregation Logic Diagram

To prevent dangerous reactions, follow this compatibility logic:

SegregationLogic Target 2-Hydroxy-4-propionamidobenzoic acid (Organic Acid) Oxidizers Oxidizers (Nitric Acid, Peroxides) Target->Oxidizers INCOMPATIBLE (Fire Risk) Bases Bases (Sodium Hydroxide, Ammonia) Target->Bases INCOMPATIBLE (Heat Generation) OrganicSolvents Organic Solvents (Methanol, Acetone) Target->OrganicSolvents Compatible (Liquid Waste) OtherAcids Other Organic Acids (Acetic Acid, Benzoic Acid) Target->OtherAcids Compatible (Solid Waste)

Figure 2: Chemical compatibility chart highlighting safe and unsafe storage partners.[1][2]

References

  • BLD Pharm. (n.d.).[2] 2-Hydroxy-4-propionamidobenzoic acid Product Information & CAS 19314-12-6.[3][4][5][6] Retrieved from

  • US EPA. (2024).[2] RCRA Hazardous Waste Codes & Regulations (40 CFR Part 261).[2][9][10] Retrieved from

  • Fisher Scientific. (2023).[2] Safety Data Sheet: Benzoic acid derivatives and general organic acid handling. Retrieved from

  • PubChem. (2024).[2] Compound Summary: 2-Hydroxy-4-propionamidobenzoic acid.[3][4][5][6] National Library of Medicine.[2] Retrieved from

Sources

Handling

Personal protective equipment for handling 2-Hydroxy-4-propionamidobenzoic acid

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates like 2-Hydroxy-4-propionamidobenzoic acid demands more than a cursory glance at a Safety Data Sheet (SDS). It requires...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates like 2-Hydroxy-4-propionamidobenzoic acid demands more than a cursory glance at a Safety Data Sheet (SDS). It requires a mechanistic understanding of the chemical's physical properties and a rigorous, self-validating approach to laboratory safety.

This guide provides a comprehensive, field-proven operational framework for researchers and drug development professionals. By understanding the causality behind these safety protocols, you can protect your team, ensure regulatory compliance, and maintain the integrity of your experimental workflows.

Chemical Profile & Hazard Causality

2-Hydroxy-4-propionamidobenzoic acid (CAS: 19314-12-6) is an amide derivative of 4-aminosalicylic acid. As a solid organic acid, its primary occupational hazards stem from its potential to form irritating airborne dust and its localized corrosive effects on mucous membranes.

Before designing a Personal Protective Equipment (PPE) matrix, we must quantify the threat. The table below summarizes the critical physicochemical and hazard data[1][2].

Table 1: Physicochemical Properties and GHS Hazard Summary

ParameterData / ClassificationOperational Implication
CAS Number 19314-12-6Essential for EPA waste tracking and inventory logs.
Molecular Weight 209.20 g/mol Determines stoichiometric calculations for neutralization.
Physical State Solid (Powder/Crystalline)High risk of aerosolization during weighing/transfer.
H302 Harmful if swallowedMandates strict prohibition of food/drink in the lab; requires rigorous hand hygiene.
H315 Causes skin irritationNecessitates chemically resistant dermal barriers (e.g., Nitrile).
H319 Causes serious eye irritationAirborne dust can dissolve in ocular fluid, forming localized acidic micro-environments.
H335 May cause respiratory irritationInhalation of particulates triggers mucosal inflammation; mandates engineering controls.

The PPE Matrix: Causality-Driven Protection

OSHA’s Laboratory Standard (29 CFR 1910.1450) dictates that PPE is the final line of defense, subordinate to engineering controls[3]. However, because handling dry powders inherently involves manual manipulation, the PPE selected must be scientifically matched to the chemical's behavior.

  • Ocular Protection: We mandate indirect-vented chemical splash goggles rather than standard safety glasses[4][5]. Causality: While safety glasses protect against direct frontal impact, the fine particulate nature of this compound means airborne dust can bypass the structural gaps of standard glasses. Indirect vents allow for airflow to prevent fogging while creating a tortuous path that blocks settling dust, preventing H319-related ocular damage.

  • Dermal Protection (Hands): Use powder-free Nitrile gloves (minimum 4 mil thickness)[5]. Causality: Latex provides insufficient chemical resistance to the organic solvents (e.g., DMSO, methanol) frequently used to dissolve this compound in drug development workflows. Furthermore, nitrile creates a robust barrier against the acidic nature of the powder, mitigating H315 skin irritation risks.

  • Dermal Protection (Body): A flame-resistant (FR) or standard 100% cotton lab coat with knit cuffs[5]. Causality: Knit cuffs prevent the sleeves from knocking over lightweight powder vials and ensure a tight seal over the glove cuff, eliminating exposed skin at the wrist.

  • Respiratory Protection: When handled outside a fume hood (which is strongly discouraged), an N95 or P100 particulate respirator is required under OSHA guidelines[3]. Causality: The H335 hazard indicates that inhalation of the powder causes respiratory tract irritation. A P100 filter traps 99.9% of airborne particles, preventing the compound from reaching the sensitive alveolar regions of the lungs.

Operational Workflow & Handling Protocol

To ensure a self-validating safety system, every protocol must include built-in verification steps. Do not proceed to the next step unless the previous step's validation passes.

HandlingWorkflow Start Risk Assessment & SDS Review PPE Don Appropriate PPE (Nitrile, Goggles, Coat) Start->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Weigh Weighing & Dispensing (Enclosed Balance) Hood->Weigh React Reaction Setup & Execution Weigh->React Decon Decontamination & Doffing React->Decon

Operational workflow for handling 2-Hydroxy-4-propionamidobenzoic acid.

Step-by-Step Handling Methodology
  • Fume Hood Validation: Before opening the chemical container, verify the chemical fume hood is operational.

    • Self-Validation: Perform a "tissue-paper flow test" at the sash opening. Tape a small strip of tissue to the bottom of the sash. If the tissue is not pulled inward at an angle of at least 45 degrees, the face velocity is insufficient (<80 fpm), and the operation must be aborted[6].

  • Static Mitigation: Dry organic powders are highly susceptible to static charge, which can cause the powder to "jump" out of the weighing boat, leading to contamination and exposure.

    • Action: Wipe the exterior of the chemical bottle and the weighing spatula with a damp, lint-free wipe (using DI water or 70% isopropanol) to dissipate static charge before opening.

  • Dispensing: Open the container only inside the validated fume hood. Use an anti-static weighing boat.

  • Transfer: If the weighed solid must be transported to another hood or bench, seal the weighing boat inside a secondary secondary container (e.g., a clean, sealable Tupperware box) before moving it through the ambient lab air.

  • Decontamination: After use, wipe down the balance and the fume hood surface with a damp paper towel. Dispose of this towel as solid hazardous waste.

Spill Response Plan

In the event of a powder spill, immediate and calculated action is required to prevent aerosolization.

  • Isolate: Evacuate personnel from the immediate vicinity (a 5-foot radius).

  • Suppress: Do not dry-sweep the powder, as this will aerosolize the H335 irritant. Instead, cover the spilled powder with damp paper towels (moistened with water or a mild alkaline solution like 1% sodium bicarbonate to neutralize the acid).

  • Collect: Carefully scoop the dampened towels and the absorbed chemical using a plastic scraper into a compatible, sealable hazardous waste container.

  • Clean: Wash the spill area with soap and water, followed by a 70% ethanol wipe-down.

Waste Disposal & Environmental Logistics

2-Hydroxy-4-propionamidobenzoic acid must be managed in strict accordance with the EPA's Resource Conservation and Recovery Act (RCRA) regulations[7]. Pouring organic acids down the sink drain is a severe compliance violation that can disrupt Publicly Owned Treatment Works (POTW) and incur massive institutional fines[8][9].

WasteDisposal Gen Waste Generation (Solid/Liquid) Solid Solid Waste (Contaminated PPE/Vials) Gen->Solid Liquid Liquid Waste (Reaction Filtrates) Gen->Liquid Label Apply EPA Hazardous Waste Label Solid->Label Liquid->Label Sat Satellite Accumulation Area (< 3 Days Full) Label->Sat EH EH&S Pickup & RCRA Disposal Sat->EH

EPA-compliant hazardous waste segregation and disposal decision tree.

Disposal Execution Plan
  • Solid Waste: Empty chemical bottles, contaminated weighing boats, and spill-cleanup materials must be placed in a solid hazardous waste drum (typically a poly-drum lined with a heavy-duty bag). Deface the original chemical label on empty bottles before disposal to prevent hazard confusion[9].

  • Liquid Waste: If the chemical is dissolved in an organic solvent (e.g., Methanol, DMSO), it must be collected in a designated "Non-Halogenated Organic Waste" carboy. Ensure the carboy is made of High-Density Polyethylene (HDPE), which is compatible with most organic solvents and weak acids[8].

  • Labeling & Satellite Accumulation: The moment the first drop of waste enters the container, an EPA-compliant "Hazardous Waste" label must be affixed, detailing the exact chemical constituents (no abbreviations)[9]. Under EPA satellite accumulation rules, once a waste container is full, it must be dated and transferred to the central accumulation area within three (3) days[8][9].

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." United States Department of Labor. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories." United States Department of Labor. Available at: [Link]

  • Lab Manager. "Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide." Lab Manager. Available at: [Link]

  • MedPro Disposal. "Common Laboratory Chemical Waste Disposal Mistakes to Avoid." MedPro Disposal. Available at: [Link]

  • Kansas State University. "Chemical Waste Management." K-State Environmental Health and Safety. Available at: [Link]

Sources

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Feasible Synthetic Routes

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